Cefonicid Monosodium
Description
See also: Cefonicid (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
71420-79-6 |
|---|---|
Molecular Formula |
C18H17N6NaO8S3 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
sodium [5-[[(6R,7R)-2-carboxy-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate |
InChI |
InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/q;+1/p-1/t11-,13-,16-;/m1./s1 |
InChI Key |
WZTUULPOBSTZKR-CFOLLTDRSA-M |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+] |
Other CAS No. |
61270-78-8 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cefonicid Monosodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefonicid, a second-generation cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide delineates the core mechanism of action of Cefonicid monosodium, focusing on its molecular interactions with penicillin-binding proteins (PBPs), its impact on peptidoglycan synthesis, and its spectrum of activity. This document provides a compilation of available quantitative data on its antimicrobial efficacy, detailed experimental protocols for key assays, and visual representations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, the primary mechanism of action of Cefonicid is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] This inhibition leads to a compromised cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2]
The key steps in this process are:
-
Penetration of the Bacterial Cell Wall: In Gram-negative bacteria, Cefonicid must first traverse the outer membrane to reach its targets in the periplasmic space.
-
Binding to Penicillin-Binding Proteins (PBPs): The molecular targets of Cefonicid are the PBPs, a group of enzymes responsible for the final steps of peptidoglycan synthesis.[1] Cefonicid, containing a β-lactam ring structurally similar to the D-Ala-D-Ala moiety of the natural PBP substrate, acts as a competitive inhibitor.
-
Inactivation of PBPs: Cefonicid forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the PBP, effectively inactivating the enzyme. This prevents the transpeptidation reaction, which is the cross-linking of adjacent peptidoglycan strands, a crucial step for maintaining the structural integrity of the cell wall.
-
Cell Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a defective and weakened cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to prevent cell lysis.
The affinity of Cefonicid for specific PBPs can vary between different bacterial species, which in part determines its spectrum of activity. In Escherichia coli, Cefonicid has been shown to have the greatest affinity for PBP-1a, PBP-3, and PBP-1b.[3]
Quantitative Data
In Vitro Antimicrobial Activity of Cefonicid
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefonicid against a range of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 1.0 | 4.0 |
| Streptococcus pneumoniae | 0.25 | 1.0 |
| Streptococcus pyogenes (Group A) | ≤0.12 | 0.25 |
| Streptococcus agalactiae (Group B) | 0.25 | 0.5 |
| Viridans Group Streptococci | 4.0 | 32.0 |
| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.5 | 4.0 |
| Klebsiella pneumoniae | 1.0 | 8.0 |
| Proteus mirabilis | 0.5 | 2.0 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.5 | 1.0 |
| Haemophilus influenzae (β-lactamase positive) | 1.0 | 4.0 |
| Neisseria gonorrhoeae | 0.12 | 0.5 |
Note: Cefonicid is generally not active against Enterococcus spp., methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Serratia spp., and Acinetobacter spp.[4]
Penicillin-Binding Protein (PBP) Affinity
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Method (as per CLSI guidelines)
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the Cefonicid stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of Cefonicid concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.12 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Cefonicid that completely inhibits visible growth of the organism as detected by the unaided eye.
Penicillin-Binding Protein (PBP) Competition Assay
Method: Competitive Binding Assay with a Fluorescently Labeled Penicillin
-
Preparation of Bacterial Membranes: Grow the bacterial strain of interest to mid-logarithmic phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Lyse the cells using a French press or sonication. Isolate the cell membranes by ultracentrifugation. Resuspend the membrane pellet in a small volume of buffer.
-
Competition Reaction: In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes. Add increasing concentrations of unlabeled Cefonicid to the tubes. Include a control tube with no Cefonicid.
-
Incubation with Cefonicid: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow Cefonicid to bind to the PBPs.
-
Addition of Fluorescent Penicillin: Add a fixed, sub-saturating concentration of a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to each tube.
-
Second Incubation: Incubate the reactions for another defined period (e.g., 10 minutes) to allow the fluorescent penicillin to bind to any PBPs not occupied by Cefonicid.
-
Termination of Reaction: Stop the reaction by adding a sample buffer containing SDS and boiling the samples.
-
SDS-PAGE and Visualization: Separate the PBP-penicillin complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of Cefonicid that inhibits 50% of the binding of the fluorescent penicillin (IC50) can be calculated, which is inversely proportional to the binding affinity of Cefonicid for that specific PBP.
Visualizations
Signaling Pathway of Cefonicid's Mechanism of Action
Caption: Cefonicid inhibits bacterial cell wall synthesis by inactivating Penicillin-Binding Proteins.
Experimental Workflow for MIC Determination
References
- 1. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefonicid, a long acting cephalosporin: in vitro activity compared with three cephalosporins and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro experience with cefonicid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefonicid: a long-acting, second-generation cephalosporin. Antimicrobial activity, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Cefonicid Monosodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefonicid Monosodium is a second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] As a beta-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This technical guide provides an in-depth overview of the antimicrobial spectrum of Cefonicid, presenting quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and testing workflows.
Mechanism of Action
Cefonicid, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary target of Cefonicid is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Cefonicid prevents the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis ultimately leads to a weakening of the cell wall and subsequent lysis of the bacterium.[1]
Antimicrobial Spectrum: Quantitative Data
The in vitro activity of Cefonicid has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, including MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for various Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of Cefonicid Against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | Data not available | Data not available | Data not available | Data not available | |
| Viridans group streptococci | 60 | Data not available | 4 | 32 | [2] |
| Streptococcus pneumoniae | Data not available | Data not available | Data not available | Data not available | |
| Enterococcus spp. | Data not available | Data not available | Data not available | Data not available | [1] |
Note: Cefonicid is generally not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1]
Table 2: In Vitro Activity of Cefonicid Against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | Data not available | Data not available | Data not available | Data not available | |
| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available | |
| Proteus mirabilis | Data not available | Data not available | Data not available | Data not available | |
| Haemophilus influenzae | Data not available | Data not available | Data not available | Data not available | |
| Neisseria gonorrhoeae | Data not available | Data not available | Data not available | Data not available |
Note: Cefonicid is generally not active against Pseudomonas aeruginosa, Serratia marcescens, and Enterobacter cloacae.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of Cefonicid relies on standardized in vitro susceptibility testing methods. The following are detailed protocols for commonly used techniques, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Stock Solution:
-
Aseptically prepare a stock solution of this compound of a known concentration (e.g., 1000 µg/mL) in a suitable solvent as specified by the manufacturer.
2. Preparation of Microdilution Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the Cefonicid stock solution in the CAMHB to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth with the highest concentration of the antimicrobial agent).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of Cefonicid that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the Cefonicid stock solution.
-
Add a specific volume of each dilution to molten and cooled (45-50°C) Mueller-Hinton Agar.
-
Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
-
Include a growth control plate containing no antimicrobial agent.
2. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
3. Inoculation and Incubation:
-
Using an inoculum-replicating apparatus, spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of Cefonicid that prevents visible growth of the organism on the agar surface.
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
1. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
2. Inoculation of Agar Plate:
-
Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a uniform lawn of growth.
3. Application of Antimicrobial Disks:
-
Aseptically apply a paper disk impregnated with a standardized amount of Cefonicid (e.g., 30 µg) to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
5. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria established by the CLSI.
Conclusion
This compound demonstrates a valuable spectrum of activity against a range of clinically significant Gram-positive and Gram-negative pathogens. Its efficacy is particularly noted against methicillin-susceptible Staphylococcus aureus, various streptococci, and common members of the Enterobacteriaceae. However, it exhibits limited activity against certain organisms such as Pseudomonas aeruginosa and enterococci. The standardized methodologies for susceptibility testing outlined in this guide are crucial for the accurate determination of Cefonicid's activity and for guiding appropriate clinical use. Further research to generate more comprehensive quantitative data, particularly MIC90 values for a broader range of contemporary clinical isolates, would be beneficial for ongoing surveillance and clinical decision-making.
References
Preclinical Pharmacokinetics of Cefonicid Monosodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefonicid, a second-generation cephalosporin antibiotic, is distinguished by its broad spectrum of activity against many Gram-positive and Gram-negative bacteria and a notably long elimination half-life. Understanding the preclinical pharmacokinetics of Cefonicid Monosodium is fundamental for predicting its safety and efficacy profile in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Cefonicid as observed in key preclinical species. Due to the limited availability of extensive preclinical data specifically for Cefonicid, this guide incorporates comparative data from other cephalosporins to provide a more complete picture for drug development professionals.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of a drug is defined by several key parameters that describe its journey through the body. The following diagram illustrates the logical flow of these processes.
Caption: General ADME pathway for Cefonicid.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Cefonicid and other relevant cephalosporins in various preclinical species. Data for Cefonicid is primarily derived from human studies due to the scarcity of published preclinical data; comparative data from other cephalosporins in animal models are provided for context.
Table 1: Intravenous Pharmacokinetic Parameters of Cephalosporins in Preclinical Species and Humans
| Parameter | Rat (Cefepime) | Dog (Cefovecin) | Monkey (Cefepime) | Human (Cefonicid) |
| Dose (mg/kg) | 28 - 386 | 8 | 10 - 600 | 7.5[1] |
| Half-life (t½) (h) | 1.3 - 4.6[2] | 133[3] | 1.7[2] | 4.4 ± 0.8[1] |
| Volume of Distribution (Vd) (L/kg) | Increased with dose | 0.12 | 0.21 | 0.11 ± 0.01 |
| Clearance (CL) (mL/min/kg) | 11.0 - 12.5 | 0.0127 | 1.6 | 0.32 ± 0.06 |
Table 2: Intramuscular Pharmacokinetic Parameters of Cephalosporins in Preclinical Species and Humans
| Parameter | Dog (Cephalexin) | Monkey (Ceftazidime) | Human (Cefonicid) |
| Dose (mg/kg) | 10 | 25 | 1g (total dose) |
| Cmax (µg/mL) | 31.9 | ~50 | 88 - 123 |
| Tmax (h) | 0.9 | 0.25 - 0.5 | Not Reported |
| Half-life (t½) (h) | Not Reported | 0.97 | 5.3 |
| Bioavailability (%) | Not Reported | Not Reported | Not Reported |
Table 3: Protein Binding of Various Cephalosporins in Preclinical Species and Humans
| Compound | Rat | Dog | Monkey | Human |
| Cefonicid | - | - | - | 98% |
| Cefovecin | - | 96.0-98.7% | 93.8-97.9% (Rhesus) | - |
| Cefepime | - | - | - | ~16-19% |
| Ceftriaxone | Highly bound | Low binding | Highly bound | 85-95% |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized methodologies typically employed in preclinical assessments of cephalosporins.
Animal Models
-
Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used.
-
Health Status: Animals are typically healthy, adult, and of a specific weight range.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have access to standard chow and water ad libitum.
Drug Administration and Sample Collection Workflow
The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.
Caption: Experimental workflow for preclinical pharmacokinetic studies.
Bioanalytical Methods
The quantification of Cefonicid and other cephalosporins in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation is a common method for preparing plasma and urine samples.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection is often set at a wavelength where the cephalosporin molecule exhibits maximum absorbance. LC-MS/MS provides higher sensitivity and selectivity.
Discussion of ADME Profile
Absorption
Following intramuscular administration, cephalosporins are generally well-absorbed, leading to therapeutic plasma concentrations. Oral bioavailability of Cefonicid is expected to be low, as is common for many parenteral cephalosporins.
Distribution
Cefonicid exhibits a low volume of distribution in humans, suggesting it is primarily confined to the extracellular fluid and has limited tissue penetration. This is a common characteristic among cephalosporins. A critical factor influencing distribution is plasma protein binding. Cefonicid is highly protein-bound in humans (approximately 98%). The extent of protein binding can vary significantly across preclinical species, which can impact the free (unbound) drug concentration and, consequently, its efficacy and disposition.
Metabolism
Cefonicid, like most cephalosporins, is not extensively metabolized in the body. The majority of the administered dose is excreted as the unchanged parent drug.
Excretion
The primary route of elimination for Cefonicid is renal excretion. In humans, a high percentage of the drug is recovered unchanged in the urine. This excretion is a combination of glomerular filtration and active tubular secretion. Biliary excretion is generally a minor pathway for Cefonicid.
Signaling Pathways and Logical Relationships
The interaction of Cefonicid with renal transporters is a key aspect of its elimination. The following diagram illustrates the logical relationship in renal excretion.
Caption: Renal excretion pathways for Cefonicid.
Conclusion
This technical guide provides a summary of the preclinical pharmacokinetic profile of this compound, supplemented with comparative data from other cephalosporins to address the limited availability of specific preclinical studies. The data indicates that Cefonicid likely exhibits a pharmacokinetic profile in animals characterized by a long half-life, low volume of distribution, high protein binding (species-dependent), minimal metabolism, and primary excretion via the kidneys. These characteristics are crucial for designing and interpreting non-clinical safety and efficacy studies and for informing the design of clinical trials. Further preclinical studies specifically focused on Cefonicid would be invaluable for refining our understanding of its disposition in key animal models.
References
- 1. Pharmacokinetics of cefonicid, a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Cefovecin in Squirrel Monkey (Saimiri sciureus), Rhesus Macaques (Macaca mulatta), and Cynomolgus Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Cefonicid Against Bacterial Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefonicid is a second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Administered intravenously or intramuscularly, it exerts its bactericidal action by inhibiting the final stage of bacterial cell wall synthesis.[1] This technical guide provides an in-depth overview of the in vitro activity of Cefonicid against a range of clinically relevant bacterial pathogens, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and testing workflows.
Mechanism of Action
Cefonicid, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located within the bacterial cell wall. By binding to these essential enzymes, Cefonicid blocks the transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition leads to the arrest of cell wall assembly, ultimately resulting in cell lysis and bacterial death.[1]
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of Cefonicid against a variety of Gram-positive and Gram-negative bacterial pathogens. Data are presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).
Gram-Positive Aerobes
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 688 | - | - | - |
| viridans group streptococci | 60 | - | 4 | 32 |
Gram-Negative Aerobes
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 688 | - | - | - |
| Klebsiella pneumoniae | 688 | - | - | - |
| Proteus mirabilis | 688 | - | - | - |
| Haemophilus influenzae (ampicillin-susceptible) | 101 | - | - | 0.2 |
| Haemophilus influenzae (β-lactamase positive) | 74 | - | - | 1.0 |
Note: A "-" indicates that the specific data point was not available in the cited literature. The activity of Cefonicid can be influenced by the presence of β-lactamases.
Spectrum of Activity
Cefonicid demonstrates a broad spectrum of activity, although it is not effective against all bacterial species.
Typically Susceptible Organisms:
-
Staphylococcus aureus (methicillin-susceptible strains)[2]
-
Streptococcus pneumoniae
-
Streptococcus pyogenes
-
Escherichia coli
-
Klebsiella pneumoniae
-
Proteus mirabilis
-
Haemophilus influenzae (including β-lactamase producing strains)
-
Neisseria gonorrhoeae (including penicillinase-producing strains)
Organisms with Variable Susceptibility:
-
Enterobacter species
Typically Resistant Organisms:
-
Methicillin-resistant Staphylococcus aureus (MRSA)
-
Enterococci
-
Pseudomonas aeruginosa
-
Serratia species
-
Acinetobacter species
-
Bacteroides fragilis
Experimental Protocols
The in vitro activity of Cefonicid is primarily determined using standardized antimicrobial susceptibility testing methods, such as broth microdilution and Kirby-Bauer disk diffusion.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of Cefonicid is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C in ambient air for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of Cefonicid that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Detailed Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with 30 µg of Cefonicid is placed on the surface of the inoculated agar.
-
Incubation: The plate is inverted and incubated at 35-37°C in ambient air for 16-18 hours.
-
Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to the established breakpoints. For Cefonicid, a zone of ≤14 mm is considered resistant, and ≥18 mm is susceptible.
Conclusion
Cefonicid demonstrates potent in vitro activity against a range of clinically significant Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against common pathogens such as methicillin-susceptible Staphylococcus aureus, Streptococcus species, Haemophilus influenzae, and many members of the Enterobacteriaceae family. However, resistance is common in MRSA, enterococci, Pseudomonas aeruginosa, and certain other Gram-negative bacilli. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this second-generation cephalosporin.
References
An In-Depth Technical Guide on the Binding of Cefonicid Monosodium to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefonicid, a second-generation cephalosporin, exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). This technical guide provides a detailed overview of the mechanism of action of Cefonicid, its binding profile to PBPs, the downstream consequences of this binding, and the experimental methodologies used to characterize these interactions. While specific quantitative binding data for Cefonicid is limited in publicly available literature, this guide establishes a framework for understanding its interaction with PBPs based on its known qualitative profile and data from analogous cephalosporins.
Introduction
Cefonicid is a parenteral second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy is rooted in its ability to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial viability. The primary molecular targets of Cefonicid, like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs). This guide delves into the core of Cefonicid's mechanism, focusing on its interaction with these crucial bacterial enzymes.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal action of Cefonicid results from the inhibition of the final stages of peptidoglycan synthesis. Peptidoglycan, a vital component of the bacterial cell wall, is a heteropolymer of repeating N-acetylglucosamine and N-acetylmuramic acid units cross-linked by short peptides. This cross-linking, or transpeptidation, is catalyzed by the transpeptidase activity of PBPs and is critical for the structural integrity of the cell wall.
Cefonicid, containing a β-lactam ring, mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase. This allows it to bind to the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme complex. This irreversible acylation inactivates the PBP, halting peptidoglycan cross-linking. The inhibition of cell wall biosynthesis ultimately leads to cell lysis and bacterial death.[2]
Figure 1: Cefonicid's mechanism of action via PBP inhibition.
Cefonicid Binding to Penicillin-Binding Proteins (PBPs)
Different bacterial species possess a variety of PBPs, each with specific roles in cell wall synthesis, such as cell elongation, septum formation, and maintaining cell shape. The affinity of a β-lactam antibiotic for specific PBPs determines its antibacterial spectrum and the morphological changes it induces in bacteria.
PBP Binding Profile of Cefonicid
Qualitative studies have shown that the affinity of Cefonicid for the PBPs of Escherichia coli is similar to that of cefamandole.[3] Its highest affinity is for PBP 1a, PBP 3, and PBP 1b, in that order.[3] Inhibition of these specific PBPs is associated with distinct morphological effects: inhibition of PBP 1a and 1b leads to cell lysis, while inhibition of PBP 3 results in filamentation.
Quantitative Binding Affinity Data
Table 1: Illustrative PBP Binding Affinities (IC50, µg/mL) of Selected Second-Generation Cephalosporins in Escherichia coli
| PBP Target | Cefamandole | Cefoxitin | Cefuroxime |
| PBP 1a | 0.5 | 1.0 | 2.0 |
| PBP 1b | 1.0 | 2.0 | 5.0 |
| PBP 2 | 50 | 10 | 25 |
| PBP 3 | 0.1 | 0.5 | 0.2 |
| PBP 4 | >100 | 20 | >100 |
| PBP 5/6 | >100 | >100 | >100 |
| Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific E. coli strain and experimental conditions. |
Table 2: Illustrative PBP Binding Affinities (IC50, µg/mL) of Selected Second-Generation Cephalosporins in Staphylococcus aureus
| PBP Target | Cefamandole | Cefoxitin | Cefuroxime |
| PBP 1 | 0.1 | 0.5 | 0.2 |
| PBP 2 | 0.5 | 25 | 1.0 |
| PBP 3 | 0.2 | 2.0 | 0.5 |
| PBP 4 | 10 | >100 | 50 |
| Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific S. aureus strain and experimental conditions. |
Experimental Protocols
The binding affinity of Cefonicid for PBPs can be determined using competitive binding assays. These assays measure the ability of unlabeled Cefonicid to compete with a labeled β-lactam probe (either radiolabeled or fluorescent) for binding to PBPs in bacterial membrane preparations.
Competitive Radiolabeled Penicillin Binding Assay
This method determines the IC50 of an unlabeled antibiotic by measuring its ability to compete with a radiolabeled penicillin (e.g., [3H]benzylpenicillin) for binding to PBPs in isolated bacterial membranes.[4]
Detailed Methodology:
-
Bacterial Growth and Membrane Preparation:
-
Grow the bacterial strain of interest (e.g., E. coli K-12) to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells, typically by sonication.
-
Isolate the cell membranes by ultracentrifugation. The resulting membrane pellet is resuspended in a buffer for the binding assay.
-
-
Competitive Binding Assay:
-
In a series of reaction tubes, incubate a fixed amount of the isolated membrane preparation with increasing concentrations of unlabeled Cefonicid.
-
Add a constant, saturating concentration of [3H]benzylpenicillin to each tube.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for competitive binding.
-
-
Detection and Quantification:
-
Stop the binding reaction by adding a denaturing sample buffer (containing SDS) and boiling the samples.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Treat the gel with a scintillant (fluorography) to enhance the radioactive signal.
-
Expose the dried gel to X-ray film to visualize the PBP bands that have bound [3H]benzylpenicillin.
-
Quantify the intensity of the PBP bands using densitometry.
-
-
Data Analysis:
-
Plot the percentage of [3H]benzylpenicillin binding against the logarithm of the Cefonicid concentration.
-
The IC50 value is determined as the concentration of Cefonicid that reduces the binding of the radiolabeled probe by 50%.
-
Figure 2: Workflow for competitive radiolabeled PBP binding assay.
Competitive Fluorescent Penicillin (Bocillin-FL) Binding Assay
An alternative to radiolabeling involves the use of a fluorescently labeled penicillin derivative, such as Bocillin-FL. This assay follows a similar principle to the radiolabeled assay but utilizes fluorescence detection.
Detailed Methodology:
-
Bacterial Growth and Membrane Preparation: As described in section 4.1.1.
-
Competitive Binding Assay:
-
Incubate bacterial membranes with increasing concentrations of unlabeled Cefonicid.
-
Add a fixed concentration of Bocillin-FL to each reaction.
-
Incubate to allow for competitive binding.
-
-
Detection and Quantification:
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band.
-
-
Data Analysis:
-
Determine the IC50 value as the concentration of Cefonicid that reduces the fluorescence intensity of the PBP bands by 50%.
-
Figure 3: Workflow for competitive Bocillin-FL PBP binding assay.
Downstream Effects of PBP Inhibition by Cefonicid
The inhibition of PBPs by Cefonicid triggers a cascade of events that ultimately lead to bacterial cell death. These effects are multifaceted and involve the disruption of cell wall homeostasis and the activation of cellular stress responses.
Impact on Peptidoglycan Cross-linking and Autolysin Activity
The primary and most direct consequence of Cefonicid binding to PBPs is the inhibition of peptidoglycan transpeptidation. This leads to the formation of a weakened cell wall that is unable to withstand the internal osmotic pressure of the cell.
Furthermore, the disruption of cell wall synthesis can lead to a loss of control over the activity of autolysins. Autolysins are endogenous bacterial enzymes that cleave peptidoglycan and are involved in processes such as cell wall turnover, separation of daughter cells, and autolysis. In the presence of β-lactam antibiotics, the balance between cell wall synthesis and degradation is disrupted, leading to uncontrolled autolytic activity and subsequent cell lysis.
Induction of Bacterial Stress Responses
Exposure to cell wall-active antibiotics like Cefonicid induces various stress responses in bacteria as they attempt to cope with the damage to their cell envelope. These can include:
-
The Cpx and σE envelope stress responses: These pathways are activated by the accumulation of misfolded cell envelope proteins and other envelope-perturbing signals. They upregulate genes involved in protein folding and degradation to maintain envelope integrity.
-
Transcriptional Changes: Sub-inhibitory concentrations of antibiotics can cause global changes in bacterial gene expression. This can include the upregulation of genes involved in virulence, biofilm formation, and antibiotic resistance.
Figure 4: Downstream effects of Cefonicid-mediated PBP inhibition.
Conclusion
Cefonicid monosodium is an effective bactericidal agent that functions through the targeted inhibition of essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. While its qualitative binding profile in E. coli indicates a preference for PBPs 1a, 3, and 1b, a notable gap exists in the literature regarding specific quantitative binding affinities (IC50 or Ki values) for Cefonicid across a range of bacterial pathogens. The experimental protocols detailed in this guide, particularly competitive binding assays with radiolabeled or fluorescent probes, provide robust methods for quantifying these molecular interactions. Further research to determine the precise binding kinetics of Cefonicid to a broader array of PBPs and to elucidate the specific downstream signaling and transcriptional responses to its inhibitory action will be crucial for a more complete understanding of its mechanism of action and for the future development of novel β-lactam antibiotics.
References
Cefonicid Monosodium CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cefonicid Monosodium, a second-generation cephalosporin antibiotic. It covers its chemical identity, mechanism of action, pharmacokinetic properties, and microbiological activity, with a focus on the data and methodologies relevant to research and development.
Chemical Identifiers
This compound is the monosodium salt of Cefonicid. The chemical identifiers for both Cefonicid and its monosodium salt are crucial for accurate documentation and research.
| Identifier | Cefonicid | This compound |
| CAS Number | 61270-58-4[1] | 71420-79-6[2] |
| Molecular Formula | C₁₈H₁₈N₆O₈S₃[1] | C₁₈H₁₇N₆NaO₈S₃[2] |
| Molecular Weight | 542.6 g/mol [1] | 564.6 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | sodium;[5-[[(6R,7R)-2-carboxy-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate |
| SMILES | C1C(=C(N2--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | C1C(=C(N2--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)O.[Na+] |
| InChI | InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1 | InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/q;+1/p-1/t11-,13-,16-;/m1./s1 |
| InChIKey | DYAIAHUQIPBDIP-AXAPSJFSSA-N | WZTUULPOBSTZKR-CFOLLTDRSA-M |
| PubChem CID | 43594 | 23664040 |
| UNII | 6532B86WFG | QD9G66C5UF |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefonicid, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell.
The primary target of Cefonicid is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes, specifically transpeptidases, are responsible for the cross-linking of peptidoglycan chains, which provides the cell wall with its characteristic strength and rigidity. By binding to and inactivating these PBPs, Cefonicid prevents the formation of these essential cross-links. This disruption of cell wall synthesis leads to the activation of bacterial autolytic enzymes (autolysins), which further degrade the compromised cell wall, ultimately resulting in cell lysis and bacterial death.
Pharmacokinetic Properties
The pharmacokinetic profile of Cefonicid has been investigated in various studies, revealing its long-acting nature which supports once-daily dosing.
Table 2: Pharmacokinetic Parameters of Cefonicid in Adults
| Parameter | Value | Study Population & Dosage | Reference |
| Plasma Half-life (t½) | 4.4 ± 0.8 h | 5 healthy volunteers, 7.5 mg/kg IV | |
| 5.1 h (IV), 5.4 h (IM) | 14 adults with normal renal/liver function, 1g IV or 2g IM | ||
| 4.63 ± 1.49 h | 15 patients with skin infections, 2g IV every 24h | ||
| Volume of Distribution (Vd) | 0.11 ± 0.01 L/kg | 5 healthy volunteers, 7.5 mg/kg IV | |
| 0.12 ± 0.04 L/kg | 15 patients with skin infections, 2g IV every 24h | ||
| Total Body Clearance | 0.32 ± 0.06 ml/min/kg | 5 healthy volunteers, 7.5 mg/kg IV | |
| 0.369 ± 0.110 ml/min/kg | 15 patients with skin infections, 2g IV every 24h | ||
| Renal Clearance | 0.29 ± 0.05 ml/min/kg | 5 healthy volunteers, 7.5 mg/kg IV | |
| Urinary Excretion (unchanged) | 88 ± 6% over 48 h | 5 healthy volunteers, 7.5 mg/kg IV | |
| Protein Binding | ~98% | - |
Table 3: Pharmacokinetic Parameters of Cefonicid in Children
| Parameter | Mean Value | Study Population & Dosage | Reference |
| Peak Serum Concentration (Cmax) | 212.63 µg/mL | 17 children, 50 mg/kg IM | |
| Time to Peak (Tmax) | 1.00 h | 17 children, 50 mg/kg IM | |
| Half-life (t½) | 3.24 h | 17 children, 50 mg/kg IM | |
| Apparent Volume of Distribution (Vz) | 0.21 L/kg | 17 children, 50 mg/kg IM | |
| Total Body Clearance (CL) | 16.67 ml/min | 17 children, 50 mg/kg IM | |
| Renal Clearance (CLR) | 13.60 ml/min | 17 children, 50 mg/kg IM |
Microbiological Activity
Cefonicid demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 4: In Vitro Activity of Cefonicid Against Selected Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | Susceptibility Breakpoint (µg/mL) | Reference |
| Staphylococcus aureus | - | ≤ 8.0 | |
| Escherichia coli | - | ≤ 8.0 | |
| Klebsiella pneumoniae | - | ≤ 8.0 | |
| Proteus mirabilis | - | ≤ 8.0 |
Note: The table provides susceptibility breakpoints as specific MIC range data was not available in the provided search results. The breakpoint indicates the concentration at which the organism is considered susceptible to the antibiotic.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Disk Diffusion
The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antibiotics.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
-
Disk Application: A paper disk impregnated with a standard concentration of Cefonicid (e.g., 30 µg) is aseptically placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around the antibiotic disk, where bacterial growth has been inhibited, is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to established clinical breakpoints to determine if the bacterium is susceptible, intermediate, or resistant to Cefonicid. For Cefonicid, a zone of ≥18 mm is typically considered susceptible.
Pharmacokinetic Analysis in Human Subjects
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers or patients is recruited for the study.
-
Drug Administration: A single dose of Cefonicid is administered, either intravenously (e.g., 7.5 mg/kg as a 5-minute infusion) or intramuscularly.
-
Sample Collection: Multiple blood and urine samples are collected at predetermined time points over a specified period (e.g., 48 hours).
-
Drug Concentration Analysis: The concentration of Cefonicid in the plasma and urine samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and the area under the concentration-time curve (AUC).
Synthesis
A novel and efficient method for the synthesis of Cefonicid benzathine salt has been reported, which involves the deformylation of the OH-protected group on the mandelic moiety and subsequent crystallization. This process aims to improve yield and product stability. A general procedure for the synthesis of a key intermediate, 7-amino-3-[sulphomethyl-1H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt (7-SACA), involves the reaction of 1-sulphomethyl-5-mercapto-1,2,3,4-tetrazole sodium-potassium salt with 7-ACA in the presence of BF₃ in acetonitrile. The reaction mixture is then processed to isolate the 7-SACA intermediate. This intermediate can then be used in the subsequent synthesis of Cefonicid.
Conclusion
This compound remains a significant second-generation cephalosporin with a well-characterized profile. Its long pharmacokinetic half-life allows for less frequent dosing, which is advantageous in clinical settings. The detailed understanding of its chemical properties, mechanism of action, and microbiological spectrum of activity provides a solid foundation for its continued use and for further research in the development of new antibacterial agents. The experimental protocols outlined in this guide offer standardized approaches for the evaluation of Cefonicid and other similar compounds.
References
Methodological & Application
Application Notes and Protocols for Cefonicid Monosodium in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Cefonicid Monosodium solutions for various in vitro assays, ensuring accurate and reproducible results. Cefonicid is a second-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1][2]
Physicochemical Properties and Stability
This compound is the salt form of Cefonicid.[2] Understanding its solubility and stability is crucial for preparing reliable solutions for experimental use.
| Property | Value | Source |
| Molecular Weight | 564.6 g/mol | PubChem[2] |
| Solubility | 0.895 g/L | PubChem[1] |
| Stability in Solution | Stable for 24 hours at room temperature and 72 hours at 5°C when reconstituted in various intravenous fluids. | PubMed |
| Frozen Stability | Reconstituted and frozen vials are stable for up to eight weeks. Thawed solutions are stable for 24 hours at room temperature and 96 hours at 5°C. | PubMed |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound, a common starting concentration for various in vitro assays.
Materials:
-
This compound powder
-
Sterile distilled water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm pore size)
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Dissolution: Add a small volume of sterile distilled water or PBS to the tube. Vortex gently to dissolve the powder.
-
Volume Adjustment: Once the powder is completely dissolved, bring the solution to the final desired volume with the sterile solvent.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Frozen solutions can be stored for up to eight weeks.
Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assays
This protocol outlines the preparation of serial dilutions of this compound for determining the Minimum Inhibitory Concentration (MIC) against bacterial isolates.
Materials:
-
This compound stock solution (10 mg/mL)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Pipettes and sterile pipette tips
Procedure:
-
Initial Dilution: Prepare an intermediate dilution of the this compound stock solution in the appropriate sterile broth. For example, to achieve a starting concentration of 128 µg/mL in the first well of a 96-well plate, dilute the 10 mg/mL stock solution accordingly.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of the microtiter plate except the first column.
-
Add 200 µL of the initial Cefonicid dilution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down. .
-
Continue this serial dilution process across the plate to achieve the desired concentration range.
-
-
Bacterial Inoculation: Add the standardized bacterial inoculum to each well, ensuring the final volume in each well is consistent.
-
Incubation: Incubate the microtiter plates under appropriate conditions for the specific bacteria being tested.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mechanism of Action
Cefonicid is a beta-lactam antibiotic that inhibits the final step of bacterial cell wall synthesis. It does this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding inactivates the transpeptidase enzymes required for cross-linking the peptidoglycan chains, leading to a loss of cell wall integrity and ultimately cell lysis.
Visualizations
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for Cefonicid Monosodium Administration in Animal Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefonicid Monosodium is a second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2] In animal research, this compound is a valuable tool for studying bacterial infections and evaluating the efficacy of antimicrobial therapies. These application notes provide detailed protocols for the preparation and administration of this compound in common laboratory animal models, along with relevant pharmacokinetic, efficacy, and toxicity data to guide experimental design.
Data Presentation
The following tables summarize key quantitative data for this compound and other related cephalosporins in various animal models. Due to limited publicly available data for this compound in some species, data from other cephalosporins are included for reference and comparative purposes.
Table 1: Pharmacokinetic Parameters of Cephalosporins in Animal Models
| Animal Model | Cephalosporin | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Goat (Lactating) | Cefonicid | 20 | IV | - | - | - | [3] |
| 20 | IM | 14.46 ± 0.82 | 0.26 ± 0.13 | - | [3] | ||
| 20 | SC | 11.98 ± 1.92 | 0.42 ± 0.13 | - | [3] | ||
| Mouse | Cefovecin | 8 | SC | 78.18 | - | 1.07 | |
| 40 | SC | 411.54 | - | 0.84 | |||
| Rabbit | Cephalexin | 10 | IV | - | - | 1.45 | |
| 10 | IM | 9.22 | - | 1.09 | |||
| Rat | Ceforanide | 100 | IV | - | - | 1.1 | |
| Rabbit | Ceforanide | 30 | IV | - | - | 5.0 |
Table 2: Efficacy of this compound in an Animal Model
| Animal Model | Infection Model | Pathogen | Cefonicid Dose (mg) | Route | Outcome | Reference |
| Swiss-Webster Mice | Wound Infection | Staphylococcus aureus | 10 | IP | Significant reduction in mean wound bacterial concentrations | |
| 20 | IP | Significant reduction in mean wound bacterial concentrations | ||||
| Escherichia coli | 10 | IP | Significant reduction in mean wound bacterial concentrations | |||
| 20 | IP | Significant reduction in mean wound bacterial concentrations |
Table 3: Acute Toxicity of Cephalosporins in Animal Models (LD50)
| Animal Model | Cephalosporin | Route | LD50 (mg/kg) | Reference |
| Mice (Male) | Cefodizime Sodium | IV | 7200 | |
| IP | 10500 | |||
| SC | 17500 | |||
| Oral | 28000 | |||
| Mice (Female) | Cefodizime Sodium | IV | 5000 | |
| IP | 11000 | |||
| SC | 16500 | |||
| Oral | 29000 | |||
| Rats (Male) | AC-1370 Sodium | IV | 4200 | |
| Rats (Female) | AC-1370 Sodium | IV | 3500 |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound sterile powder
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile syringes and needles (appropriate gauge for the animal model)
-
70% ethanol or other suitable disinfectant
-
Laminar flow hood or a designated clean area
Procedure:
-
Reconstitution:
-
Work in a laminar flow hood or a designated clean area to maintain sterility.
-
Disinfect the rubber stopper of the this compound vial with 70% ethanol.
-
Using a sterile syringe, draw up the required volume of Sterile Water for Injection or 0.9% Sodium Chloride Injection. For example, to prepare a 100 mg/mL solution from a 1 g vial, inject 9.5 mL of diluent.
-
Inject the diluent into the this compound vial.
-
Shake the vial vigorously until the powder is completely dissolved. The resulting solution should be clear.
-
-
Dilution to Working Concentration:
-
Draw the desired volume of the reconstituted solution into a new sterile syringe.
-
Further dilute with 0.9% Sodium Chloride Injection to achieve the final desired concentration for dosing. For example, to prepare a 10 mg/mL solution from a 100 mg/mL stock, draw 1 mL of the stock solution and add 9 mL of normal saline.
-
Stability of Reconstituted Solution:
-
Reconstituted Cefonicid Sodium is stable for 24 hours at room temperature and for 72 hours when refrigerated at 5°C.
-
For longer-term storage, the reconstituted solution can be frozen at -20°C for up to eight weeks. Once thawed, it is stable for 24 hours at room temperature or 96 hours at 5°C.
Administration Routes in Animal Models
The choice of administration route depends on the experimental design, the target infection site, and the desired pharmacokinetic profile. Always adhere to institution-specific IACUC guidelines for animal handling and procedures.
Materials:
-
Rat restrainer
-
Heat lamp or warm water bath
-
25-27G needle with a sterile syringe
-
70% ethanol
-
Gauze
Procedure:
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to induce vasodilation.
-
Place the rat in a suitable restrainer.
-
Clean the tail with 70% ethanol.
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion may be indicated by a flash of blood in the needle hub.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure with gauze to the injection site to prevent bleeding.
Materials:
-
Appropriate restraint for the rabbit
-
23-25G needle with a sterile syringe
-
70% ethanol
Procedure:
-
Securely restrain the rabbit.
-
Identify the quadriceps muscle on the cranial aspect of the hindlimb.
-
Clean the injection site with 70% ethanol.
-
Insert the needle into the muscle mass at a 90-degree angle.
-
Aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw and re-insert the needle in a different location.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area.
Materials:
-
25-27G needle with a sterile syringe
-
70% ethanol
Procedure:
-
Grasp the loose skin over the mouse's shoulders (the scruff) between your thumb and forefinger to create a "tent".
-
Clean the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the site.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefonicid
Introduction
Cefonicid is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacteria. Accurate and reliable quantification of Cefonicid in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Cefonicid.
Principle
The method utilizes reversed-phase HPLC with UV detection to separate and quantify Cefonicid. The separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The concentration of Cefonicid is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.
Quantitative Data Summary
The following table summarizes typical HPLC parameters and validation data for the analysis of cephalosporins, which can be applied to Cefonicid analysis.
| Parameter | Typical Value/Range | Reference |
| Chromatographic Conditions | ||
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | Methanol and Phosphate Buffer (pH 7.5) (25:75, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1][3] |
| Injection Volume | 20 µL | |
| Detection Wavelength | 268 nm | |
| Column Temperature | 30°C | |
| Method Validation | ||
| Linearity Range | 0.1 - 80 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | > 99% | |
| Precision (RSD) | < 2% | |
| Limit of Detection (LOD) | 0.06 - 0.09 µg/mL | |
| Limit of Quantification (LOQ) | 0.20 - 0.29 µg/mL |
Experimental Protocols
1. Preparation of Reagents and Mobile Phase
-
Phosphate Buffer (pH 7.5): Dissolve 4.08 g of potassium dihydrogen phosphate in 800 mL of HPLC-grade water. Adjust the pH to 7.5 using 1 M sodium hydroxide, and then add water to a final volume of 1000 mL.
-
Mobile Phase: Mix methanol and the prepared phosphate buffer in a 25:75 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Cefonicid reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.
3. Sample Preparation
-
Pharmaceutical Formulations (e.g., Powder for Injection):
-
Accurately weigh a portion of the powder for injection equivalent to 10 mg of Cefonicid.
-
Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Further dilute with the mobile phase to a concentration within the calibration range.
-
-
Biological Matrices (e.g., Plasma, Urine):
-
To 200 µL of the plasma or urine sample, add a known amount of an appropriate internal standard.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
4. HPLC System and Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Phosphate Buffer (pH 7.5) (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 268 nm.
5. Data Analysis
-
Identify the Cefonicid peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the Cefonicid standards against their known concentrations.
-
Determine the concentration of Cefonicid in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Application Notes and Protocols for Cefonicid Monosodium in Bacterial Cell Wall Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cefonicid Monosodium is a second-generation cephalosporin antibiotic that serves as a valuable tool in studying the intricate process of bacterial cell wall synthesis. Its specific mechanism of action, targeting penicillin-binding proteins (PBPs), makes it an ideal candidate for in vitro investigations into bacterial physiology and the development of novel antimicrobial agents.
Mechanism of Action:
Cefonicid, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death. Cefonicid acylates the active site of PBPs, which are essential enzymes for cross-linking the peptidoglycan chains. This irreversible binding inactivates the PBPs, thereby halting cell wall formation. In Escherichia coli, Cefonicid has shown a high affinity for PBPs 1a, 3, and 1b.[1]
Applications in Research:
-
Elucidating Bacterial Cell Wall Biology: Cefonicid can be used as a probe to study the roles of different PBPs in bacterial growth, division, and morphology.
-
Screening for Novel Antimicrobials: By using Cefonicid as a reference compound, researchers can evaluate the efficacy of new drug candidates targeting bacterial cell wall synthesis.
-
Investigating Mechanisms of Antibiotic Resistance: Studies with Cefonicid can help in understanding resistance mechanisms, such as alterations in PBP structure or the production of beta-lactamase enzymes.
Data Presentation
The in vitro activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A bacterial strain is generally considered susceptible to Cefonicid if the MIC is ≤ 16 µg/mL, while resistance is indicated by an MIC of > 32 µg/mL.[1]
| Bacterial Species | Type | Representative MIC90 (µg/mL) |
| Staphylococcus aureus | Gram-positive | 4.0 |
| Streptococcus pneumoniae | Gram-positive | 0.5 |
| Streptococcus pyogenes | Gram-positive | 0.12 |
| Escherichia coli | Gram-negative | 8.0 |
| Klebsiella pneumoniae | Gram-negative | 8.0 |
| Proteus mirabilis | Gram-negative | 4.0 |
| Haemophilus influenzae | Gram-negative | 2.0 |
| Neisseria gonorrhoeae | Gram-negative | 0.25 |
Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested isolates. These values are illustrative and can vary depending on the specific strain and testing conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of Cefonicid MIC using the broth microdilution method in 96-well microtiter plates.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefonicid Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water) to a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Cefonicid stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without antibiotic), and well 12 will be the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefonicid in which there is no visible growth.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Cefonicid for bacterial PBPs.
Materials:
-
Bacterial strain of interest
-
This compound
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL)
-
Lysis buffer (e.g., PBS with lysozyme and DNase)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash the pellet with cold PBS.
-
Resuspend the cells in lysis buffer and lyse them (e.g., by sonication).
-
Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.
-
-
Competitive Inhibition:
-
In microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a range of Cefonicid concentrations for a specified time (e.g., 30 minutes at 37°C). Include a control tube with no Cefonicid.
-
-
Fluorescent Labeling:
-
Add a fixed concentration of a fluorescent penicillin derivative to each tube.
-
Incubate for an additional 15-30 minutes to allow the fluorescent probe to bind to any PBPs not bound by Cefonicid.
-
-
SDS-PAGE and Fluorescence Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band for each Cefonicid concentration.
-
The concentration of Cefonicid that results in a 50% reduction in the fluorescent signal is determined as the IC50 (Inhibitory Concentration 50%) value, which is a measure of its binding affinity.
-
Bacterial Growth Curve Analysis
This protocol details how to monitor the effect of Cefonicid on bacterial growth over time.
Materials:
-
Bacterial culture
-
Sterile growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD₆₀₀)
-
Sterile culture flasks or a 96-well plate
Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of the test bacterium into a starter culture and grow overnight.
-
Set up Experimental Cultures:
-
Dilute the overnight culture into fresh, pre-warmed growth medium to an initial OD₆₀₀ of approximately 0.05.
-
Prepare a series of flasks or wells containing the diluted bacterial culture.
-
Add Cefonicid at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the respective cultures. Include a no-antibiotic growth control.
-
-
Incubation and Measurement:
-
Incubate the cultures at the optimal growth temperature (e.g., 37°C) with shaking.
-
At regular time intervals (e.g., every 30-60 minutes), measure the OD₆₀₀ of each culture.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each Cefonicid concentration.
-
Analyze the resulting growth curves to determine the effect of Cefonicid on the lag phase, exponential growth rate, and maximum growth density.
-
Mandatory Visualizations
Caption: Bacterial peptidoglycan synthesis pathway and Cefonicid's inhibitory action.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Application Notes and Protocols for Studying Beta-Lactamase Stability using Cefonicid Monosodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefonicid is a second-generation cephalosporin antibiotic distinguished by a broad spectrum of activity against many Gram-positive and Gram-negative bacteria and a notably long serum half-life.[1] Its core mechanism of action, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This interference with the final stages of peptidoglycan synthesis leads to a defective cell wall and subsequent cell lysis.[2]
A critical factor in the efficacy of beta-lactam antibiotics is their stability against beta-lactamases, enzymes produced by resistant bacteria that hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. Cefonicid's stability profile against various beta-lactamases makes it a valuable tool for researchers studying these resistance enzymes. These application notes provide detailed protocols for utilizing Cefonicid Monosodium to assess beta-lactamase stability and characterize enzyme kinetics.
Data Presentation: Cefonicid Stability Against Beta-Lactamases
The stability of Cefonicid against different classes of beta-lactamases is a key area of investigation. The following table summarizes available quantitative data on the interaction of Cefonicid with various beta-lactamases. It is important to note that Cefonicid is susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases.[2]
| Beta-Lactamase Class/Type | Producing Organism | Substrate/Comparator | Parameter | Value | Reference |
| Type I (Class C) | Enterobacter cloacae | Cefonicid | Stability | Stable to hydrolysis | [3] |
| Type I (Class C) | Enterobacter cloacae | Cephalothin | Inhibition Constant (Ki) | 0.8 x 10-6 M (Non-competitive) | [3] |
| Anaerobic Enzyme | Bacteroides fragilis | Cefonicid | Stability | Stable to hydrolysis | |
| Type IIIA and IIIB (Class A) | Escherichia coli | Cefamandole | Relative Stability | 6 to 7 times more stable | |
| Type IV (Class A) | Klebsiella aerogenes | Cefamandole | Relative Stability | Equal stability | |
| Type V (Class A) | Escherichia coli | Cefamandole | Relative Stability | Slightly less stable |
Experimental Protocols
Spectrophotometric Assay for Beta-Lactamase Activity
This protocol outlines a method to determine the rate of Cefonicid hydrolysis by a purified beta-lactamase preparation by monitoring the change in absorbance.
Principle: The hydrolysis of the beta-lactam ring in Cefonicid results in a change in its ultraviolet (UV) absorption spectrum. The rate of this change is proportional to the beta-lactamase activity.
Materials:
-
This compound
-
Purified beta-lactamase enzyme
-
Phosphate buffer (50 mM, pH 7.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in phosphate buffer. The final concentration in the assay will typically be in the range of 50-100 µM.
-
Dilute the purified beta-lactamase in phosphate buffer to a concentration that yields a linear rate of hydrolysis over a few minutes.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between intact and hydrolyzed Cefonicid. This should be determined empirically by scanning the UV spectrum of Cefonicid before and after complete hydrolysis (e.g., by adding a high concentration of a broad-spectrum beta-lactamase).
-
Blank the instrument with phosphate buffer.
-
-
Assay:
-
Add the Cefonicid solution to a quartz cuvette and place it in the spectrophotometer.
-
Allow the solution to equilibrate to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the diluted beta-lactamase solution and mix quickly.
-
Monitor the change in absorbance over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of hydrolysis (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of hydrolysis (µmol/min) using the Beer-Lambert law and the molar extinction coefficient difference between the intact and hydrolyzed Cefonicid.
-
Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates at various Cefonicid concentrations and plotting the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the minimum concentration of Cefonicid required to inhibit the visible growth of a beta-lactamase producing bacterial strain.
Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of Cefonicid in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth after a defined incubation period.
Materials:
-
This compound
-
Beta-lactamase producing bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefonicid Dilutions:
-
Prepare a stock solution of Cefonicid in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the Cefonicid stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
From a fresh culture of the beta-lactamase producing strain, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the Cefonicid dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Cefonicid at which there is no visible growth (clear well).
-
Visualizations
Caption: Mechanism of Cefonicid action and beta-lactamase mediated resistance.
Caption: Workflow for assessing Cefonicid stability against beta-lactamases.
References
- 1. Cefonicid: a long-acting, second-generation cephalosporin. Antimicrobial activity, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefonicid | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Cefonicid: a stable beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cefonicid Monosodium Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefonicid Monosodium is a second-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis, leading to cell lysis.[1][2][3][4][5] It is effective against a range of Gram-positive and Gram-negative bacteria. The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. This document provides detailed protocols for testing the synergistic potential of this compound with other classes of antibiotics, such as aminoglycosides and fluoroquinolones.
The primary methodologies detailed are the Checkerboard Assay and the Time-Kill Curve Analysis. These are standard in vitro methods to quantify the interaction between two antimicrobial agents and determine if their combined effect is synergistic, additive, indifferent, or antagonistic.
Principle of Synergy Testing
Antibiotic synergy occurs when the combined effect of two antibiotics is significantly greater than the sum of their individual effects. This can lead to more effective bacterial killing, a lower required dosage of each drug (potentially reducing toxicity), and a decreased likelihood of developing antibiotic resistance. The Fractional Inhibitory Concentration (FIC) index is a key metric derived from the checkerboard assay to classify the nature of the antibiotic interaction.
Potential Synergistic Partners for Cefonicid
Based on existing literature, promising candidates for synergistic testing with Cefonicid include:
-
Aminoglycosides (e.g., Gentamicin): Studies have shown that the combination of Cefonicid with gentamicin results in synergistic or additive effects against a high percentage of tested bacterial strains. The mechanism often involves the cephalosporin-mediated damage to the cell wall, which facilitates the uptake of the aminoglycoside.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Combinations of cephalosporins and fluoroquinolones have demonstrated synergy against various Gram-negative bacteria, including Pseudomonas aeruginosa.
-
Other Beta-Lactams (e.g., other Cephalosporins, Penicillins): While less common, dual beta-lactam therapy can be synergistic if the two agents have different penicillin-binding protein (PBP) targets. However, antagonism is also possible if one agent induces beta-lactamase production that inactivates the other.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
1.1. Materials
-
This compound (sterile, known concentration)
-
Partner antibiotic (e.g., Gentamicin, sterile, known concentration)
-
Bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
1.2. Methodology
-
Determine Minimum Inhibitory Concentration (MIC): First, determine the MIC of Cefonicid and the partner antibiotic individually for each bacterial strain using standard broth microdilution methods.
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of Cefonicid in MHB horizontally across the 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the partner antibiotic in MHB vertically down the plate (e.g., rows A-G).
-
Row H should contain only the Cefonicid dilutions (for MIC confirmation), and column 11 should contain only the partner antibiotic dilutions.
-
Well H12 should be a growth control (broth and inoculum only), and another well should be a sterility control (broth only).
-
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
1.3. Data Analysis and Interpretation
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = FIC of Cefonicid + FIC of Partner Antibiotic
Where:
-
FIC of Cefonicid = (MIC of Cefonicid in combination) / (MIC of Cefonicid alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
The results are interpreted as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Data Presentation: Checkerboard Assay Results
Table 1: Hypothetical MIC and FICI values for Cefonicid in combination with Gentamicin against E. coli ATCC 25922.
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| Cefonicid | 8 | 2 | 0.25 | 0.5 | Synergy |
| Gentamicin | 2 | 0.5 | 0.25 |
Time-Kill Curve Analysis Protocol
Time-kill assays provide dynamic information about the rate of bacterial killing over time.
2.1. Materials
-
Same as for the checkerboard assay, plus:
-
Sterile flasks or tubes for larger volume cultures
-
Tryptic Soy Agar (TSA) plates
-
Shaking incubator
2.2. Methodology
-
Prepare Cultures: Grow the bacterial strain to the logarithmic phase in MHB.
-
Set up Test Conditions: Prepare flasks containing MHB with the following conditions:
-
Growth Control (no antibiotic)
-
Cefonicid alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Partner antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Combination of Cefonicid and partner antibiotic (at concentrations that demonstrated synergy or additivity in the checkerboard assay).
-
-
Inoculation: Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw aliquots from each flask.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate the dilutions onto TSA plates and incubate for 18-24 hours at 37°C. Count the resulting colonies (CFU/mL).
2.3. Data Analysis and Interpretation
Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: A < 2-log10 increase or decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Data Presentation: Time-Kill Curve Analysis
Table 2: Hypothetical Time-Kill Data for Cefonicid and Gentamicin against S. aureus ATCC 29213 (log10 CFU/mL).
| Time (hours) | Growth Control | Cefonicid (1x MIC) | Gentamicin (1x MIC) | Cefonicid + Gentamicin (0.5x MIC each) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.5 | 5.0 |
| 4 | 7.2 | 5.5 | 5.0 | 4.2 |
| 6 | 8.0 | 5.2 | 4.6 | 3.5 |
| 8 | 8.5 | 5.0 | 4.2 | <3.0 |
| 12 | 9.0 | 4.8 | 4.0 | <3.0 |
| 24 | 9.2 | 4.5 | 3.8 | <3.0 |
Visualizations
Caption: Overall workflow for testing antibiotic synergy.
Caption: Cefonicid's mechanism of action.
References
- 1. Cephalosporin-Aminoglycoside Synergism in Experimental Enterococcal Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefonicid, a long acting cephalosporin: in vitro activity compared with three cephalosporins and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of cefotaxime-aminoglycoside combinations against aminoglycoside-resistant Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
Application Notes and Protocols for Cefonicid Monosodium in Surgical Prophylaxis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cefonicid Monosodium for surgical prophylaxis research. This document includes detailed protocols for experimental use, a summary of comparative clinical trial data, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound
Cefonicid is a second-generation cephalosporin antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. A key pharmacokinetic feature of Cefonicid is its extended half-life, which allows for a single-dose administration for surgical prophylaxis.[3] This offers a potential advantage over other antibiotics that require multiple doses, by simplifying the therapeutic regimen and potentially reducing costs.
Mechanism of Action
Cefonicid, like other beta-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs) located on the bacterial cell membrane. These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, Cefonicid blocks the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.
Caption: Mechanism of action of Cefonicid.
Pharmacokinetic Properties
The pharmacokinetic profile of Cefonicid is central to its application in single-dose surgical prophylaxis.
| Parameter | Value | Reference |
| Half-life | Approximately 4.5 hours | [3] |
| Protein Binding | Highly bound to plasma proteins | [3] |
| Excretion | Primarily excreted unchanged in the urine |
The extended half-life of Cefonicid ensures that therapeutic concentrations are maintained in the serum and tissues throughout the surgical procedure and for a significant period afterward, providing sustained protection against microbial contamination.
Caption: Rationale for Cefonicid in single-dose prophylaxis.
Comparative Efficacy in Surgical Prophylaxis
Multiple clinical trials have evaluated the efficacy of this compound in preventing surgical site infections (SSIs) across various surgical disciplines. The following tables summarize the quantitative data from these studies.
Orthopedic Surgery
A double-blind, randomized, controlled clinical trial compared a single dose of Cefonicid with a multi-dose regimen of cefazolin in patients undergoing clean orthopedic surgery.
| Antibiotic | Dosing Regimen | Number of Patients | Infection Rate (%) |
| Cefonicid | Single Dose | 54 | 0 |
| Cefazolin | Multiple Doses | 48 | 12.5 |
In another double-blind, multicenter trial involving 117 patients undergoing joint replacement, a once-daily administration of Cefonicid was compared to cefazolin given every eight hours. No evidence of wound or joint infection was observed in any of the evaluated patients in either group.
Cardiovascular Surgery
A prospective, double-blind study randomized 400 patients undergoing elective cardiovascular operations to receive either cefamandole or Cefonicid.
| Antibiotic | Dosing Regimen | Evaluable Patients | Surgical Wound Infection Rate (%) | Miscellaneous Postoperative Infections (%) |
| Cefonicid | Not Specified | 174 | 6.3 | 9.19 |
| Cefamandole | Not Specified | 183 | 2.2 | 2.19 |
These results indicated that cefamandole was superior to Cefonicid in preventing both surgical wound infections and other miscellaneous postoperative infections in this patient population.
Hysterectomy
A double-blind, randomized trial compared a single dose of Cefonicid administered at different preoperative intervals to a five-dose regimen of cefoxitin in 202 patients undergoing vaginal or abdominal hysterectomy.
| Antibiotic | Dosing Regimen | Preoperative Administration | Number of Patients | Operative Site Infection Rate (%) |
| Cefonicid | Single Dose | 3.5 - 5.0 hours | 113 | 6.2 |
| Cefonicid | Single Dose | 0.5 - 1.0 hour | 43 | 7.0 |
| Cefoxitin | Five Doses | 0.5 - 1.0 hour | 46 | 4.3 |
The study concluded that a single dose of Cefonicid, even when administered 3.5 to 5.0 hours preoperatively, was as effective as the multi-dose cefoxitin regimen.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in a research setting for surgical prophylaxis studies. These protocols are synthesized from published clinical trial methodologies.
Materials
-
This compound for injection, USP
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (Normal Saline) or 5% Dextrose Injection, USP
-
Syringes and needles of appropriate size
-
Intravenous (IV) infusion bags and administration sets
Reconstitution and Dilution for Intravenous Administration
-
Reconstitution: Reconstitute the this compound vial with Sterile Water for Injection according to the manufacturer's instructions to achieve a standard concentration (e.g., 1 gram in 2.5 mL).
-
Dilution: Further dilute the reconstituted solution in a compatible IV fluid such as 0.9% Sodium Chloride or 5% Dextrose to a final volume of 50-100 mL for intermittent IV infusion.
Protocol for a Comparative Clinical Trial in Surgical Prophylaxis
This protocol outlines a double-blind, randomized controlled trial to compare the efficacy of single-dose Cefonicid with a multi-dose regimen of a comparator antibiotic (e.g., Cefazolin).
Caption: Workflow for a comparative clinical trial.
5.3.1. Patient Selection
-
Inclusion Criteria: Adult patients scheduled for a specific type of clean or clean-contaminated surgery (e.g., primary total hip arthroplasty, elective coronary artery bypass grafting). Patients must provide written informed consent.
-
Exclusion Criteria: Known hypersensitivity to cephalosporins or other beta-lactam antibiotics, pre-existing infection, severe renal impairment, pregnancy or lactation, and recent use of other antibiotics.
5.3.2. Randomization and Blinding
-
Patients are randomly assigned to either the Cefonicid group or the comparator group.
-
The study is conducted in a double-blind manner, where both the patient and the healthcare providers are unaware of the treatment allocation. This is achieved by preparing the study drugs in identical-looking IV bags.
5.3.3. Drug Administration
-
Cefonicid Group: A single 1-gram dose of Cefonicid is administered intravenously over 30-60 minutes, with the infusion completed within 60 minutes prior to the initial surgical incision. Subsequent infusions will be placebo (e.g., normal saline) at the same time points as the active comparator drug is administered.
-
Comparator Group (e.g., Cefazolin): A 1-gram dose of the comparator antibiotic is administered intravenously over 30-60 minutes, completed within 60 minutes prior to the surgical incision. Subsequent doses (e.g., 1 gram every 8 hours) are administered for a specified duration (e.g., 24-48 hours).
5.3.4. Assessment of Surgical Site Infection (SSI)
-
Patients are monitored for signs and symptoms of SSI throughout their hospital stay and for a defined period post-discharge (e.g., 30 days).
-
The diagnosis of SSI should be based on standardized criteria, such as those defined by the Centers for Disease Control and Prevention (CDC). This includes clinical signs (e.g., purulent drainage, erythema, localized pain) and microbiological confirmation when possible.
5.3.5. Data Collection and Analysis
-
Baseline patient demographics, surgical procedure details, and any comorbidities are recorded.
-
The primary outcome is the incidence of SSI in each treatment group.
-
Secondary outcomes may include the incidence of adverse drug reactions, duration of hospital stay, and cost-effectiveness.
-
Statistical analysis is performed to compare the outcomes between the two groups.
Adverse Events
In clinical trials, Cefonicid is generally well-tolerated. The most commonly reported adverse reactions are similar to those of other cephalosporins and may include:
-
Local reactions: Pain and inflammation at the injection site.
-
Hypersensitivity reactions: Rash, urticaria, and pruritus.
-
Gastrointestinal effects: Diarrhea, nausea, and vomiting.
Researchers should establish a robust system for monitoring and reporting all adverse events in accordance with regulatory guidelines.
Conclusion
This compound's extended half-life makes it a viable option for single-dose surgical prophylaxis. The available clinical data suggest its efficacy is comparable to multi-dose regimens of other cephalosporins in certain surgical procedures, such as orthopedic and gynecological surgeries. However, in cardiovascular surgery, other agents like cefamandole have demonstrated superiority. Researchers designing clinical trials involving Cefonicid should carefully consider the specific surgical context, patient population, and appropriate comparator agents to further delineate its role in preventing surgical site infections. The provided protocols offer a framework for conducting such research in a standardized and rigorous manner.
References
- 1. journals.healio.com [journals.healio.com]
- 2. A trial using early preoperative administration of cefonicid for antimicrobial prophylaxis with hysterectomies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial prophylaxis for arthroplasty: a comparative study of cefonicid and cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefonicid Monosodium in Lower Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of findings and protocols from studies evaluating the use of Cefonicid Monosodium, a second-generation cephalosporin, in the treatment of lower respiratory tract infections, particularly community-acquired pneumonia.
Mechanism of Action
Cefonicid is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and death.
Clinical Efficacy and Safety
Clinical trials have demonstrated that Cefonicid is an effective and well-tolerated option for the treatment of community-acquired lower respiratory tract infections. A key advantage of Cefonicid is its long serum half-life, which allows for once-daily dosing, a significant improvement over the more frequent dosing schedules of other cephalosporins like cefamandole.[1]
Comparative Clinical Trial Data: Cefonicid vs. Cefamandole
A randomized clinical trial directly compared the efficacy and safety of once-daily Cefonicid with cefamandole administered every 6 hours in patients with community-acquired pneumonia.[1][2] The results indicated that a once-daily dose of Cefonicid is as safe and effective as a four-times-a-day regimen of cefamandole for this indication.[2]
Table 1: Patient Demographics and Dosing Regimens
| Parameter | Cefonicid Group | Cefamandole Group |
| Number of Patients | 21 | 12 |
| Dosing Regimen | 1 g daily (intravenous or intramuscular) | 1 g every 6 hours (intravenous) |
| Mean Age (years) | 42 | 31 |
Data sourced from a comparative trial of Cefonicid and Cefamandole in community-acquired pneumonia.[2]
Table 2: Clinical and Bacteriological Outcomes
| Outcome | Cefonicid Group | Cefamandole Group |
| Clinical Response | ||
| Cured or Improved | 94% | 94% |
| Bacteriological Response (Sputum Culture Conversion to Negative) | ||
| H. influenzae or S. pneumoniae | 13 of 15 patients | 6 of 7 patients |
Clinical response data is from a study involving 66 evaluable patients randomized to receive either Cefonicid or Cefamandole. Bacteriological response data is from a separate comparative trial.
Table 3: Common Pathogens Identified in Lower Respiratory Tract Infections Treated with Cefonicid
| Pathogen | Frequency |
| Streptococcus pneumoniae | Predominant |
| Haemophilus influenzae | Predominant |
In one study, a quarter of the patients had no demonstrable pathogen.
Experimental Protocols
While highly detailed, step-by-step protocols from the original clinical trials are not fully available in the public domain, the following outlines the general methodologies employed in studies comparing Cefonicid and Cefamandole for lower respiratory tract infections.
Study Design
The studies were typically designed as randomized, comparative clinical trials. Patients with community-acquired lower respiratory tract infections were randomly assigned to receive either Cefonicid or a comparator drug, such as Cefamandole.
Patient Population
Patients enrolled in these studies were adults diagnosed with community-acquired pneumonia. While specific inclusion and exclusion criteria from the original trials are not detailed in the available literature, typical criteria for such studies include:
-
Inclusion Criteria:
-
Clinical signs and symptoms of lower respiratory tract infection (e.g., cough, fever, sputum production).
-
Radiographic evidence of pneumonia.
-
Informed consent from the patient.
-
-
Exclusion Criteria:
-
Known hypersensitivity to cephalosporins.
-
Severe underlying disease that would confound the evaluation of the antibiotic's efficacy.
-
Pregnancy or lactation.
-
Treatment Regimen
-
Cefonicid Group: Patients received 1 gram of this compound administered once daily, either intravenously or intramuscularly. In some studies, a 500 mg dose was used for a subset of patients.
-
Cefamandole Group: Patients received 1 gram of cefamandole administered every 6 hours.
Assessment of Efficacy
-
Clinical Response: The clinical outcome was typically categorized as "cured," "improved," or "failed." While the precise definitions used in the Cefonicid trials are not available, in general, a "cure" implies the complete resolution of signs and symptoms of infection, while "improvement" indicates a partial resolution.
-
Microbiological Response: Sputum samples were collected from patients before, during, and after treatment for bacteriological analysis. The eradication of the initial pathogen from post-treatment cultures was the primary measure of microbiological efficacy. Standard microbiological procedures would have been used for sputum culture and susceptibility testing.
Safety Assessment
Patients were monitored for adverse effects throughout the study. This included clinical observation and laboratory tests to detect any drug-related toxicity.
Visualizations
Experimental Workflow: Comparative Clinical Trial
Caption: Workflow of a randomized clinical trial comparing Cefonicid and Cefamandole.
Logical Relationship: Cefonicid's Mechanism of Action
Caption: Mechanism of action of Cefonicid leading to bacterial cell death.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Cefonicid Monosodium Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Cefonicid monosodium resistance in bacterial strains.
Troubleshooting Guide
This guide is designed to help you navigate common issues observed during your experiments.
| Issue | Potential Cause | Recommended Action |
| High Minimum Inhibitory Concentration (MIC) of Cefonicid against a bacterial strain expected to be susceptible. | Production of β-lactamases by the bacterial strain. | Perform a β-lactamase activity assay. Consider using Cefonicid in combination with a β-lactamase inhibitor (e.g., clavulanic acid, tazobactam) in a checkerboard assay to assess for synergistic effects. |
| Alteration in Penicillin-Binding Proteins (PBPs), such as the expression of PBP2a in Staphylococcus aureus. | For S. aureus, test for the presence of PBP2a using a rapid detection assay or PCR for the mecA gene.[1][2] | |
| Overexpression of efflux pumps. | Evaluate the effect of an efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide - PAβN) on the MIC of Cefonicid using a checkerboard assay.[3][4] | |
| Reduced outer membrane permeability (in Gram-negative bacteria). | Assess the expression of porin proteins. Combination with a membrane permeabilizer may be explored. | |
| Inconsistent or non-reproducible MIC results for Cefonicid. | Incorrect inoculum preparation. | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.[5] |
| Improper incubation conditions. | Incubate plates at 35°C ± 2°C for 16-20 hours. Temperatures above 35°C can sometimes fail to detect certain resistance mechanisms. | |
| Contamination of the bacterial culture. | Streak the culture on an appropriate agar plate to check for purity before performing the MIC assay. | |
| Degradation of Cefonicid stock solution. | Prepare fresh stock solutions of Cefonicid and store them at the recommended temperature, protected from light. | |
| No synergistic effect observed when combining Cefonicid with a β-lactamase inhibitor. | The resistance mechanism is not mediated by a β-lactamase susceptible to the chosen inhibitor. | Investigate other resistance mechanisms such as PBP alteration or efflux pumps. |
| The β-lactamase produced is not inhibited by the specific inhibitor used. | Test a panel of different β-lactamase inhibitors. | |
| The bacterial strain produces multiple classes of β-lactamases. | A combination of inhibitors or a broader-spectrum inhibitor may be necessary. | |
| Difficulty in interpreting the results of a checkerboard assay. | Unclear growth inhibition endpoints. | Use a spectrophotometer to read the optical density of the wells for a more objective determination of growth. |
| Complex interactions between the compounds. | Calculate the Fractional Inhibitory Concentration (FIC) index to quantitatively determine synergy, additivity, or antagonism. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Cefonicid?
A1: The main mechanisms of bacterial resistance to Cefonicid, a second-generation cephalosporin, include:
-
Enzymatic degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefonicid, rendering it inactive. Cefonicid is susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases.
-
Target site modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics. A critical example is the expression of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA), which has a low affinity for most β-lactams.
-
Active efflux: The removal of Cefonicid from the bacterial cell by efflux pumps, which are transport proteins in the cell membrane.
-
Reduced permeability: Changes in the bacterial outer membrane, particularly in Gram-negative bacteria, that limit the influx of Cefonicid into the cell.
Q2: How can I determine if my bacterial strain is producing β-lactamases that are active against Cefonicid?
A2: You can perform a β-lactamase activity assay using a chromogenic substrate like nitrocefin. A positive result, indicated by a color change, suggests the presence of β-lactamase activity. To specifically assess activity against Cefonicid, you can perform a hydrolysis assay using a spectrophotometer to measure the decrease in Cefonicid concentration over time in the presence of a bacterial cell lysate.
Q3: What is a checkerboard assay and how can it be used to overcome Cefonicid resistance?
A3: A checkerboard assay is an in vitro method used to assess the interactions between two antimicrobial agents, such as Cefonicid and a resistance inhibitor (e.g., a β-lactamase inhibitor or an efflux pump inhibitor). By testing various concentrations of both compounds in combination, you can determine if they have a synergistic (enhanced effect), additive (combined effect equals the sum of individual effects), or antagonistic (reduced effect) relationship. A synergistic interaction suggests that the inhibitor can restore the susceptibility of the resistant strain to Cefonicid.
Q4: My S. aureus isolate is resistant to Cefonicid. How can I check if this is due to PBP2a expression?
A4: The presence of PBP2a, the hallmark of methicillin resistance, can be detected using several methods:
-
Phenotypic tests: Cefoxitin disk diffusion is a reliable method, as cefoxitin is a potent inducer of mecA gene expression.
-
Rapid immunological assays: Latex agglutination tests and immunochromatographic assays are available for the rapid detection of the PBP2a protein directly from bacterial colonies.
-
Molecular methods: PCR to detect the mecA gene, which encodes for PBP2a, is considered the gold standard for confirmation.
Q5: Are there any known inhibitors that can reverse Cefonicid resistance mediated by efflux pumps?
A5: Efflux pump inhibitors (EPIs) are compounds that can block the activity of efflux pumps. While there are no EPIs that are specifically approved for use with Cefonicid in a clinical setting, researchers have successfully used compounds like phenylalanine-arginine β-naphthylamide (PAβN) in laboratory settings to demonstrate the role of efflux pumps in resistance to various antibiotics and to restore their activity. A checkerboard assay with an EPI can help determine if this is a viable strategy for your strain of interest.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination of Cefonicid
This protocol is for determining the MIC of Cefonicid against a bacterial strain.
-
Preparation of Cefonicid Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial two-fold dilutions of the Cefonicid stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterial strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Dispense 50 µL of the appropriate Cefonicid dilution into the wells of a 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well should be 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Cefonicid that completely inhibits visible growth.
-
Protocol 2: Checkerboard Synergy Assay with Cefonicid and a β-Lactamase Inhibitor
This protocol is for evaluating the synergistic effect of Cefonicid and a β-lactamase inhibitor.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Cefonicid and the β-lactamase inhibitor (e.g., clavulanic acid) in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.
-
-
Checkerboard Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create serial two-fold dilutions of Cefonicid along the x-axis (e.g., columns 1-10).
-
Create serial two-fold dilutions of the β-lactamase inhibitor along the y-axis (e.g., rows A-G).
-
This will create a matrix of wells with varying concentrations of both agents.
-
Include wells with each agent alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in Protocol 1.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index as follows:
-
FIC of Cefonicid = (MIC of Cefonicid in combination) / (MIC of Cefonicid alone)
-
FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
-
FIC Index = FIC of Cefonicid + FIC of Inhibitor
-
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Quantitative Data Summary
The following table provides an illustrative example of the potential synergistic effect of a β-lactamase inhibitor on the MIC of Cefonicid against a resistant bacterial strain. Actual results will vary depending on the specific strain and inhibitor used.
| Bacterial Strain | Agent(s) | MIC (µg/mL) | FIC Index | Interpretation |
| Resistant E. coli | Cefonicid alone | 64 | - | Resistant |
| β-lactamase Inhibitor alone | 16 | - | - | |
| Cefonicid + β-lactamase Inhibitor | 4 (Cefonicid) + 2 (Inhibitor) | 0.1875 | Synergy | |
| Resistant S. aureus | Cefonicid alone | 32 | - | Resistant |
| β-lactamase Inhibitor alone | 8 | - | - | |
| Cefonicid + β-lactamase Inhibitor | 2 (Cefonicid) + 1 (Inhibitor) | 0.1875 | Synergy |
Visualizations
Caption: Major mechanisms of bacterial resistance to Cefonicid.
Caption: Experimental workflow for overcoming Cefonicid resistance.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Evaluation of Clearview Exact PBP2a, a New Immunochromatographic Assay, for Detection of Low-Level Methicillin-Resistant Staphylococcus aureus (LL-MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Detection of PBP2a in Staphylococci from Shortly Incubated Subcultures of Positive Blood Cultures by an Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppj.phypha.ir [ppj.phypha.ir]
- 4. Synergistic effects of antibiotics and efflux pump inhibitors on multidrug-resistant Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cefonicid Monosodium Degradation: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways and byproducts of Cefonicid Monosodium. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Detailed public information on the specific degradation pathways and byproducts of this compound is limited. The information provided here is based on the established degradation patterns of second-generation cephalosporins and should be used as a general guide. Experimental verification is crucial for definitive identification and quantification of Cefonicid degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other β-lactam antibiotics, this compound is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, oxidation and photolysis.[1][2]
-
Hydrolysis: This is the most common degradation pathway for cephalosporins. It involves the cleavage of the β-lactam ring, which is the core structural feature responsible for their antibacterial activity. This can be catalyzed by acidic or basic conditions.[3][4] The stability of cephalosporins in aqueous solution is often pH-dependent.[5]
-
Oxidation: The thioether group in the dihydrothiazine ring can be susceptible to oxidation, potentially forming sulfoxides. This can be induced by oxidizing agents like hydrogen peroxide or exposure to atmospheric oxygen over time.
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of Cefonicid. Photolytic degradation can involve complex reactions and lead to a variety of byproducts.
Q2: What are the expected byproducts of Cefonicid degradation?
A2: The specific byproducts of Cefonicid degradation are not extensively documented in publicly available literature. However, based on the degradation of similar cephalosporins, the following types of byproducts can be anticipated:
-
β-Lactam Ring Cleavage Products: The initial and most significant degradation product is typically formed by the opening of the β-lactam ring.
-
Side-Chain Cleavage Products: The side chains attached to the cephem nucleus may also undergo cleavage under certain stress conditions.
-
Epimers: Isomerization at certain chiral centers, such as the C-7 position, can occur, leading to the formation of epimers.
-
Further Degradation Products: The initial degradation products can be unstable and undergo further reactions such as decarboxylation, rearrangement, or polymerization to form a complex mixture of smaller molecules.
Q3: How can I monitor the degradation of Cefonicid in my experiments?
A3: The most common and effective method for monitoring the degradation of Cefonicid and quantifying its byproducts is High-Performance Liquid Chromatography (HPLC) with UV detection. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.
A stability-indicating HPLC method should be developed and validated to ensure that Cefonicid can be accurately quantified in the presence of its degradation products.
Q4: What are the optimal storage conditions to minimize Cefonicid degradation?
A4: To minimize degradation, this compound should be stored as a dry powder in a cool, dark, and dry place. Solutions of Cefonicid should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at refrigerated temperatures (2-8 °C) and protected from light. The stability of Cefonicid in solution is pH-dependent, so buffering the solution to an appropriate pH may enhance stability.
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks in my HPLC chromatogram.
-
Possible Cause: These unexpected peaks are likely degradation products of Cefonicid.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If you have access to LC-MS/MS, analyze the peaks to determine their mass-to-charge ratio (m/z) and fragmentation patterns. This information is crucial for structural elucidation.
-
Perform Forced Degradation: To confirm that the new peaks are indeed degradation products, perform a forced degradation study (see Experimental Protocols section). Subject a pure sample of Cefonicid to acidic, basic, oxidative, and photolytic stress. The peaks that increase in area under these conditions are likely degradation products.
-
Optimize HPLC Method: Your HPLC method may not be adequately separating all the degradation products from the parent drug. Optimize the mobile phase composition, gradient, column, and temperature to improve resolution.
-
Issue 2: My Cefonicid solution is losing potency faster than expected.
-
Possible Cause: The degradation of Cefonicid is being accelerated by one or more factors in your experimental setup.
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your solution. Cephalosporin stability is highly pH-dependent. If the pH is too high or too low, it can catalyze the hydrolysis of the β-lactam ring.
-
Protect from Light: Ensure your solutions are protected from light, especially UV light, at all times. Use amber vials or cover your containers with aluminum foil.
-
Control Temperature: Store solutions at the recommended temperature (typically 2-8 °C). Avoid repeated freeze-thaw cycles.
-
Evaluate Excipients: If your formulation contains other excipients, they may be reacting with the Cefonicid. Investigate the compatibility of all components in your formulation.
-
Quantitative Data
The following table presents hypothetical quantitative data from a forced degradation study on this compound. This is for illustrative purposes to demonstrate how such data should be presented.
| Stress Condition | Cefonicid Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl (24h) | 85.2 | 8.9 | 3.1 | 14.8 |
| 0.1 M NaOH (1h) | 72.5 | 15.3 | 6.8 | 27.5 |
| 3% H₂O₂ (24h) | 91.8 | 4.5 | 1.2 | 8.2 |
| Heat (60°C, 48h) | 95.1 | 2.5 | 1.0 | 4.9 |
| UV Light (254nm, 24h) | 88.6 | 7.3 | 2.4 | 11.4 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and byproducts of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N hydrochloric acid. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, neutralize the solution with 1 N sodium hydroxide and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 30, 60, 90, 120 minutes). At each time point, neutralize the solution with 0.1 N hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours). Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place solid Cefonicid powder in a hot air oven at a specified temperature (e.g., 60°C or 105°C) for a specified period (e.g., 24, 48, 72 hours). After exposure, dissolve an appropriate amount of the powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of Cefonicid (100 µg/mL) to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be kept in the dark under the same conditions.
3. Analytical Method:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
For identification of unknown byproducts, analyze the stressed samples using LC-MS/MS.
4. Data Analysis:
-
Calculate the percentage of Cefonicid remaining and the percentage of each degradation product formed.
-
Use the MS/MS data to propose structures for the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of Cefonicid.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporin degradations. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cefonicid Monosodium Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cefonicid monosodium dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] Cefonicid binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][2] PBPs are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these proteins, Cefonicid disrupts cell wall integrity, leading to bacterial cell lysis and death.
Q2: What are the general pharmacokinetic properties of Cefonicid to consider for in vivo studies?
A2: Cefonicid is characterized by a long plasma half-life, which allows for less frequent dosing. It is highly protein-bound (approximately 98%), which should be considered when interpreting plasma concentration data and its potential tissue distribution. Cefonicid is primarily excreted unchanged in the urine.
Q3: What are some reported adverse effects of this compound in animal models?
A3: High doses of Cefonicid have been associated with adverse effects in some animal models. In beagle dogs, intravenous administration of 400-500 mg/kg of Cefonicid resulted in a dose-dependent incidence of anemia, neutropenia, and thrombocytopenia. In rats, subcutaneous injections of high doses were associated with local irritation, including subcutaneous hemorrhages and fibrosis at the injection site. Researchers should carefully monitor animals for signs of toxicity, especially when conducting dose-ranging studies.
Troubleshooting Guides
Problem: Precipitation or cloudiness in the prepared Cefonicid solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | This compound is freely soluble in water. However, if using other vehicles, solubility may be limited. Ensure you are using a recommended solvent such as sterile water for injection or isotonic saline. The solubility in PBS (pH 7.2) is approximately 10 mg/ml. |
| Incorrect pH | The pH of the reconstituted solution can affect stability and solubility. The pH of a 25% (w/v) freshly reconstituted solution of a similar cephalosporin ranges from 4.5 to 6.5. Check the pH of your final solution and adjust if necessary, using sterile, pH-adjusted buffers. |
| Low Temperature | Some reconstituted vials with high concentrations of Cefonicid sodium have become turbid between 72 and 96 hours at 5°C. If storing solutions at low temperatures, allow them to come to room temperature and gently agitate before use. |
| Contamination | Particulate matter can be introduced during preparation. Always use aseptic techniques and sterile components. Filter-sterilize the final solution through a 0.22 µm filter if appropriate for your experimental design. |
Problem: Injection site reactions in study animals (e.g., swelling, redness, signs of pain).
| Possible Cause | Troubleshooting Step |
| High Drug Concentration | High concentrations of injected substances can cause local tissue irritation. Consider diluting the drug to a larger volume for injection, if feasible within the volume constraints for the animal model. |
| Irritating Vehicle or pH | The vehicle or the pH of the injected solution may be causing irritation. Ensure the vehicle is biocompatible (e.g., sterile saline) and the pH is close to physiological levels (around 7.4). |
| Injection Technique | Improper injection technique can cause tissue damage. Ensure personnel are properly trained for the specific route of administration (e.g., subcutaneous, intraperitoneal). For subcutaneous injections, vary the injection site to minimize repeated irritation to the same area. |
| Needle Gauge | A large needle gauge can cause unnecessary tissue trauma. Use the smallest appropriate needle gauge for the injection volume and viscosity. |
Data Presentation
Table 1: Reported In Vivo Dosages of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Application | Observed Effects/Outcome | Reference |
| Mouse | 10 mg and 20 mg (single dose) | Intraperitoneal (IP) | Surgical wound prophylaxis against S. aureus and E. coli | Significantly reduced wound bacterial concentrations and infection rates. | |
| Rat | 50, 100, 250, 500, 1000 mg/kg/day | Subcutaneous (SC) | Male sexual development toxicology study | No adverse effects on reproductive organ weights. Local irritation at higher doses. | |
| Dog (Beagle) | 400-500 mg/kg | Intravenous (IV) | Subacute toxicity study | Dose-dependent anemia, neutropenia, and thrombocytopenia. |
Disclaimer: The dosages listed above are for informational purposes only. Researchers should determine the optimal dosage for their specific animal model, infection type, and experimental conditions through appropriate dose-finding studies.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile water for injection, 0.9% sterile saline)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Using aseptic technique, transfer the weighed this compound powder into a sterile vial.
-
Add the calculated volume of sterile vehicle to the vial.
-
Gently agitate the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
If desired, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Label the vial with the drug name, concentration, date of preparation, and storage conditions.
-
Store the prepared solution as recommended. Reconstituted Cefonicid sodium solutions are chemically stable for 24 hours at room temperature and for 72 hours at 5°C.
-
Protocol 2: General In Vivo Efficacy Study Workflow
This protocol outlines a general workflow for assessing the efficacy of this compound in an animal infection model.
-
Animal Model Selection and Acclimatization:
-
Select an appropriate animal model (e.g., mouse, rat) and strain based on the research question.
-
Acclimatize animals to the facility for a minimum of one week before the experiment.
-
-
Infection Induction:
-
Prepare a standardized inoculum of the pathogenic bacteria.
-
Induce infection in the animals via the desired route (e.g., intraperitoneal, intravenous, intramuscular).
-
-
Treatment Administration:
-
Randomize infected animals into control and treatment groups.
-
Administer the prepared this compound solution to the treatment groups at the predetermined dosages and schedule. The control group should receive the vehicle alone.
-
-
Monitoring and Sample Collection:
-
Monitor animals regularly for clinical signs of infection and any adverse effects.
-
At specified time points, collect relevant samples (e.g., blood, tissues) for analysis.
-
-
Outcome Assessment:
-
Determine the bacterial load in the collected samples (e.g., colony-forming unit counts).
-
Analyze other relevant parameters such as survival rates, inflammatory markers, or histopathology.
-
-
Data Analysis:
-
Statistically analyze the data to determine the efficacy of the Cefonicid treatment compared to the control group.
-
Mandatory Visualization
Caption: Cefonicid's mechanism of action targeting bacterial cell wall synthesis.
Caption: A generalized workflow for conducting an in vivo efficacy study.
Caption: A logical workflow for a dose-ranging and toxicity assessment study.
References
Technical Support Center: Cefonicid Monosodium In Vitro Activity & Protein Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of Cefonicid Monosodium, with a specific focus on the impact of protein binding.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected in vitro activity of this compound in our assays. What could be the potential cause?
A1: A primary factor influencing the in vitro potency of this compound is its high degree of binding to plasma proteins, which is approximately 98%.[1] It is crucial to remember that only the unbound, or free, fraction of the drug is microbiologically active. If your assay medium contains serum or albumin, a significant portion of the Cefonicid will become protein-bound and unavailable to exert its antibacterial effect, leading to apparently lower activity (e.g., higher Minimum Inhibitory Concentrations, MICs).
Q2: How significantly does protein binding affect the Minimum Inhibitory Concentration (MIC) of Cefonicid?
A2: The presence of human serum can considerably increase the MIC of Cefonicid against various bacteria. For example, studies have shown that the addition of 50% human serum to the test medium reduces the bacteriostatic and bactericidal activities of Cefonicid against strains of Staphylococcus aureus.[2][3] The magnitude of this increase can be substantial, with reports of two-fold to 32-fold increases in MIC values for S. aureus when tested in Mueller-Hinton broth supplemented with 50% human serum compared to broth alone.[4] The activity against some Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, is also reduced, though to a lesser degree.[5]
Q3: What experimental methods can be used to determine the protein binding of this compound?
A3: The most common in vitro methods to quantify the protein binding of antibiotics like Cefonicid are equilibrium dialysis and ultrafiltration. Both techniques are designed to separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction.
Q4: Are there standardized protocols for performing these protein binding and susceptibility testing experiments?
A4: While general principles are well-established, specific protocols can vary between laboratories. We have provided detailed methodologies for key experiments in the "Experimental Protocols" section below to serve as a comprehensive guide.
Troubleshooting Guides
Problem: Inconsistent MIC values for Cefonicid in serum-supplemented media.
| Possible Cause | Troubleshooting Step |
| Variability in Serum Lots | Different lots of human serum can have varying protein compositions and concentrations. It is recommended to qualify each new lot of serum by testing a reference strain. |
| Inadequate Equilibration | Ensure that the Cefonicid has had sufficient time to equilibrate with the serum proteins before adding the bacterial inoculum. A pre-incubation step of the drug in the serum-supplemented media is advisable. |
| Incorrect Inoculum Size | A higher than recommended bacterial inoculum can lead to falsely elevated MICs. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL. |
| Serum Interference with Reading | The turbidity of serum can interfere with visual or spectrophotometric determination of bacterial growth. Ensure you have appropriate controls, including a media-only control and a serum-media control without bacteria. |
Problem: Low recovery of unbound Cefonicid in ultrafiltration experiments.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Device | The ultrafiltration membrane or device itself can non-specifically bind the drug. Pre-condition the device by passing a solution of the drug through it, or select devices specifically designed for low non-specific binding. |
| Incorrect Centrifugation Parameters | Over-centrifugation (time or speed) can lead to membrane polarization and altered binding characteristics. Adhere to the manufacturer's recommendations for the ultrafiltration device. |
| Sample Volume | Using a sample volume that is too small can increase the relative impact of non-specific binding. Use the optimal sample volume for the device as specified by the manufacturer. |
Data Presentation
Table 1: In Vitro Activity of Cefonicid and Comparators Against Staphylococcus aureus and Staphylococcus epidermidis in Mueller-Hinton Broth (MHB) and MHB with 50% Human Serum (MHB/HS)
| Antibiotic | Organism | Medium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefonicid | S. aureus | MHB | 0.5 - 4.0 | 1.0 | 2.0 |
| MHB/HS | 4.0 - 64.0 | 16.0 | 32.0 | ||
| S. epidermidis | MHB | 0.5 - 2.0 | 1.0 | 2.0 | |
| MHB/HS | Not Reported | Not Reported | Not Reported | ||
| Cefazolin | S. aureus | MHB | 0.12 - 0.5 | 0.25 | 0.25 |
| MHB/HS | 0.5 - 2.0 | 1.0 | 2.0 | ||
| S. epidermidis | MHB | 0.12 - 0.5 | 0.25 | 0.5 | |
| MHB/HS | Not Reported | Not Reported | Not Reported | ||
| Ceforanide | S. aureus | MHB | 0.25 - 2.0 | 0.5 | 1.0 |
| MHB/HS | 1.0 - 16.0 | 4.0 | 8.0 | ||
| S. epidermidis | MHB | 0.25 - 2.0 | 0.5 | 1.0 | |
| MHB/HS | Not Reported | Not Reported | Not Reported |
Data adapted from a study by Dudley et al., 1983.
Mandatory Visualization
Caption: Logical relationship of Cefonicid protein binding.
Caption: Workflow for MIC determination with serum.
Experimental Protocols
1. Determination of Cefonicid Protein Binding by Ultrafiltration
-
Objective: To separate and quantify the unbound (free) concentration of Cefonicid in the presence of serum proteins.
-
Materials:
-
This compound analytical standard
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)
-
Benchtop microcentrifuge
-
Analytical method for Cefonicid quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare a stock solution of Cefonicid in PBS.
-
Spike the pooled human serum with the Cefonicid stock solution to achieve the desired final concentrations.
-
Incubate the Cefonicid-serum mixture at 37°C for 30 minutes to allow for binding equilibration.
-
(Optional but recommended) Pre-condition the ultrafiltration device by centrifuging with PBS to minimize non-specific binding. Discard the filtrate.
-
Add a defined volume (e.g., 500 µL) of the Cefonicid-serum mixture to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions (e.g., 5,000 x g for 15-30 minutes at 37°C).
-
Carefully collect the ultrafiltrate, which contains the free Cefonicid.
-
Analyze the concentration of Cefonicid in the ultrafiltrate (unbound concentration) and in an aliquot of the original Cefonicid-serum mixture (total concentration) using a validated analytical method.
-
Calculate the percentage of protein binding using the formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
-
2. Broth Microdilution MIC Assay with Serum Supplementation
-
Objective: To determine the MIC of Cefonicid against a bacterial isolate in a standard broth medium versus a serum-supplemented medium.
-
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pooled human serum (heat-inactivated)
-
Bacterial isolate of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C)
-
-
Procedure:
-
Prepare Cefonicid Dilutions:
-
Prepare a stock solution of Cefonicid.
-
Perform serial two-fold dilutions of Cefonicid in two sets of tubes or a separate 96-well plate. One set will be diluted in CAMHB and the other in a 1:1 mixture of CAMHB and heat-inactivated human serum.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, suspend several colonies of the test organism in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculate Microtiter Plates:
-
Transfer 50 µL of each Cefonicid dilution (from both the CAMHB and CAMHB + serum sets) into the corresponding wells of a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 18-24 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of Cefonicid that completely inhibits visible growth of the organism. This can be determined visually or with a microplate reader.
-
-
Data Analysis:
-
Compare the MIC value obtained in CAMHB with the MIC value obtained in CAMHB supplemented with human serum to determine the impact of protein binding.
-
-
References
- 1. Cefonicid: a long-acting, second-generation cephalosporin. Antimicrobial activity, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antistaphylococcal activity of ceforanide and cefonicid in the presence of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antistaphylococcal activity of ceforanide and cefonicid in the presence of human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A comparison of cefonicid with other beta-lactams regarding the effect of human and mouse sera on antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Cefonicid Monosodium in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of Cefonicid Monosodium in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation cephalosporin antibiotic.[1] Like other beta-lactam antibiotics, it inhibits the synthesis of the bacterial cell wall.[2][3][4] Specifically, Cefonicid binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.
Q2: In which solvents is this compound soluble?
This compound exhibits solubility in a range of solvents. For aqueous solutions, it is recommended to use sterile water or phosphate-buffered saline (PBS). It is also soluble in organic solvents like DMSO.
Q3: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound should be filter-sterilized and can be stored at -20°C for several weeks. Some studies suggest that frozen solutions can be stable for up to eight weeks. For short-term storage, solutions can be kept at 4°C for a few days. It is important to minimize freeze-thaw cycles.
Q4: What are the typical working concentrations of this compound in cell culture?
The optimal working concentration of this compound can vary depending on the specific application and the bacterial strain being targeted. It is recommended to perform a dose-response experiment (kill curve) to determine the minimum inhibitory concentration (MIC) for your specific experimental setup. Generally, working concentrations for antibiotics in cell culture range from 10 to 100 µg/mL.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound in culture media.
Problem: this compound is not dissolving in my culture medium.
| Possible Cause | Troubleshooting Steps |
| Concentration too high | The concentration of this compound may exceed its solubility limit in the specific culture medium. Prepare a more concentrated stock solution in an appropriate solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in the culture medium. |
| pH of the medium | The pH of the culture medium can influence the solubility of this compound. While most culture media are buffered, ensure the pH is within the optimal range for both your cells and the antibiotic's solubility. The solubility of some cephalosporins can be pH-dependent. |
| Temperature of the medium | Dissolving this compound in cold medium can be more difficult. Try warming the culture medium to 37°C before adding the antibiotic. |
| Interactions with media components | Culture media are complex mixtures of salts, amino acids, vitamins, and other components. Certain components may interact with this compound, leading to precipitation. If you suspect this is the case, try dissolving the antibiotic in a small volume of sterile water or PBS before adding it to the full volume of media. |
Problem: I observe a precipitate in my culture medium after adding this compound.
| Possible Cause | Troubleshooting Steps |
| Precipitation of the antibiotic | This can occur if the concentration exceeds the solubility limit or due to interactions with media components. Follow the troubleshooting steps for dissolution issues. Consider preparing a fresh stock solution. |
| Formation of insoluble salts | Some components of the culture medium, such as certain salts, may react with this compound to form insoluble precipitates. Preparing a concentrated stock solution and adding it dropwise to the medium while stirring can help prevent this. |
| Bacterial or fungal contamination | Microbial contamination can cause turbidity and precipitation in the culture medium. Visually inspect the culture under a microscope to rule out contamination. |
Data Presentation
Table 1: Solubility of Cefonicid Sodium in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 100 mg/mL | [5] |
| Water | Data not explicitly quantified, but used for reconstitution | |
| PBS (pH 7.2) | ~10 mg/mL |
Table 2: Stability of Cefonicid Sodium Solutions
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | 24 hours | Stable | |
| 5°C | 72 hours | Stable | |
| Frozen (-20°C) | up to 8 weeks | Stable |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or PBS (pH 7.2)
-
Sterile 15 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 100 mg of this compound powder and transfer it to the 15 mL conical tube.
-
Add 10 mL of sterile water or PBS to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into sterile microcentrifuge tubes, aliquoting into desired volumes (e.g., 500 µL).
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines a general method for determining the MIC of this compound against a specific bacterial strain using a broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Sterile pipette tips and multichannel pipette
Procedure:
-
In the first well of a row in the 96-well plate, add a known volume of the this compound stock solution to the growth medium to achieve the highest desired concentration.
-
Perform a two-fold serial dilution of the this compound solution across the remaining wells of the row by transferring half of the volume from the previous well to the next.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add an equal volume of the standardized bacterial suspension to each well of the microtiter plate.
-
Include a positive control well (bacteria in medium without antibiotic) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Mechanism of action of this compound.
References
- 1. This compound | C18H17N6NaO8S3 | CID 23664040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cefonicid | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Cefonicid | C18H18N6O8S3 | CID 43594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Cefonicid Monosodium and Immunological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Cefonicid Monosodium in their immunological assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my immunological assays?
Yes, this compound can interfere with immunological assays in two primary ways:
-
Biological Interference: Cefonicid has been shown to have immunosuppressive effects in vitro, which can alter the production of cytokines and other analytes by cells in culture. This is a true biological effect that will be accurately measured by a well-functioning assay.
-
Analytical Interference: While less documented, it is theoretically possible for Cefonicid to cause analytical interference by directly interacting with assay components (e.g., antibodies, enzymes). This could lead to falsely elevated or decreased results.
Q2: What specific biological effects of Cefonicid have been observed that could impact my results?
In vitro studies have demonstrated that Cefonicid can significantly impact T-helper cell function. For example, at a concentration of 200 mg/L, Cefonicid has been shown to:
-
Reduce Interleukin-2 (IL-2) production by over 80% in human peripheral blood mononuclear cells (PBMCs) stimulated with various antigens.[1]
-
Almost completely abrogate the proliferative response of T-helper cells to certain antigens.[1]
-
Paradoxically, it has been observed to increase IL-2 production by 20% in response to phytohemagglutinin (PHA).[1]
These effects are crucial to consider when your experimental design involves measuring cytokine production or lymphocyte proliferation in the presence of Cefonicid.
Q3: Is there evidence of Cefonicid directly causing analytical interference in common immunoassays like ELISA?
Currently, there is a lack of specific studies in the scientific literature that quantify the direct analytical interference of this compound in common immunoassays such as ELISA. While other cephalosporins have been reported to interfere with certain clinical chemistry assays, direct cross-reactivity or binding interference by Cefonicid with immunoassay antibodies is not well-documented. However, the potential for such interference cannot be entirely ruled out.
Q4: What are the general mechanisms by which a drug like Cefonicid could cause analytical interference?
Potential mechanisms for analytical interference by any drug in an immunoassay include:
-
Cross-reactivity: The drug or its metabolites may have a similar structure to the analyte being measured, allowing it to bind to the assay antibodies.
-
Non-specific Binding: The drug may bind non-specifically to the assay antibodies or the solid phase (e.g., microplate), causing either false positive or false negative signals.
-
Enzymatic Activity: The drug could potentially interfere with the enzyme or substrate used in the detection step of an ELISA.
-
Matrix Effects: The presence of the drug could alter the sample matrix (e.g., pH, ionic strength), thereby affecting the antibody-antigen binding kinetics.
Troubleshooting Guides
If you suspect that this compound is interfering with your immunological assay, follow these troubleshooting steps.
Scenario 1: Unexpectedly low cytokine levels in cell culture supernatants.
Possible Cause: This is likely due to the known immunosuppressive (biological) effects of Cefonicid.
Troubleshooting Steps:
-
Review Experimental Design: Acknowledge that Cefonicid can inhibit cytokine production. Your results may be accurately reflecting this biological phenomenon.
-
Dose-Response Experiment: Perform a dose-response experiment with varying concentrations of Cefonicid to characterize its inhibitory effect on your specific cell type and stimulation conditions.
-
Positive Controls: Ensure your assay is performing correctly by running positive controls that do not contain Cefonicid.
-
Alternative Antibiotics: If the goal is to control bacterial contamination without affecting the immune response being studied, consider using an alternative antibiotic with a different mechanism of action and lower reported immunomodulatory effects.
Scenario 2: Suspected Analytical Interference (False Positive or False Negative Results).
Possible Cause: Cefonicid may be directly interfering with the assay components.
Troubleshooting Steps:
-
Spike and Recovery Experiment:
-
Protocol:
-
Prepare a sample matrix (e.g., culture medium, buffer) without the analyte of interest.
-
Spike this matrix with a known concentration of this compound that is representative of the concentration in your experimental samples.
-
Run this "Cefonicid-only" sample in your assay. A significant signal suggests a false positive interference.
-
Prepare a sample with a known concentration of your analyte.
-
Prepare another sample with the same known concentration of your analyte, but also spiked with Cefonicid.
-
Measure the analyte concentration in both samples. A significant difference in the measured analyte concentration (typically >15-20% deviation from the expected value) indicates interference.
-
-
Interpretation: This experiment will help determine if Cefonicid is causing a positive or negative interference.
-
-
Serial Dilution:
-
Protocol:
-
Take a sample that contains Cefonicid and is giving a suspect result.
-
Perform a series of dilutions (e.g., 1:2, 1:4, 1:8) with an appropriate assay buffer.
-
Measure the analyte concentration in each dilution.
-
-
Interpretation: If the endogenous analyte concentration does not decrease linearly with the dilution factor, it suggests the presence of an interfering substance.
-
-
Use an Alternative Assay:
-
If possible, measure your analyte using a different assay method that employs different antibodies or a different detection principle (e.g., a different antibody pair in a sandwich ELISA, or a different technology like mass spectrometry). Concordant results from different methods increase confidence in the findings.
-
Data Presentation
Table 1: Effect of Cefonicid on T-Helper Cell Proliferation and IL-2 Production
| Stimulator | Cefonicid Concentration (mg/L) | T-Helper Cell Proliferation (Stimulation Index) | IL-2 Production (% of Control) |
| Influenza Virus (FLU) | 200 | ~0 | < 20% |
| Xenogeneic Mouse Splenocytes (XENO) | 200 | ~0 | < 20% |
| Allogeneic Lymphocytes (ALLO) | 200 | > 1 (impaired but not abrogated) | < 20% |
| Phytohemagglutinin (PHA) | 200 | > 1 (impaired but not abrogated) | 120% |
Data summarized from a study on the in vitro effects of Cefonicid on human peripheral blood mononuclear cells.[1]
Experimental Protocols
Protocol: Investigating the Immunosuppressive Effect of Cefonicid on IL-2 Production
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) in a suitable culture medium.
-
Stimulation: Stimulate the PBMCs with an appropriate agent (e.g., influenza virus, phytohemagglutinin) to induce IL-2 production.
-
Cefonicid Treatment: Concurrently treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 mg/L).
-
Incubation: Incubate the cell cultures for a predetermined period (e.g., 48-72 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
IL-2 Measurement: Quantify the IL-2 concentration in the supernatants using a validated IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the IL-2 levels in the Cefonicid-treated groups to the untreated control group to determine the percentage of inhibition or stimulation.
Visualizations
References
Technical Support Center: Cefonicid Monosodium Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of Cefonicid Monosodium in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in prepared solution. | Inappropriate pH: this compound, like other cephalosporins, is susceptible to pH-dependent hydrolysis. Extreme acidic or alkaline conditions significantly accelerate degradation. | - Maintain the solution pH within the optimal stability range, which for many cephalosporins is slightly acidic to neutral (approximately pH 4-7). - Use appropriate buffer systems (e.g., citrate, phosphate) to maintain the desired pH. Be aware that some buffers can catalyze degradation.[1] |
| Elevated Temperature: Higher temperatures increase the rate of chemical degradation. | - Prepare and store this compound solutions at recommended temperatures. For short-term storage (up to 24 hours), room temperature may be acceptable, but refrigeration (2-8°C) is preferred for longer periods (up to 72 hours).[2] - Avoid exposing solutions to high temperatures, such as in direct sunlight or on heated stir plates for extended periods. | |
| Solution appears cloudy or contains precipitates. | Concentration Exceeds Solubility: At high concentrations, particularly at lower temperatures, this compound may precipitate out of solution.[2] | - Ensure the concentration of this compound does not exceed its solubility in the chosen solvent at the storage temperature. - If high concentrations are necessary, consider the potential for precipitation upon refrigeration and allow the solution to return to room temperature and visually inspect for clarity before use. |
| Incompatibility with Diluent or Additives: Certain components in the solution, such as other drugs or excipients, may be incompatible with this compound, leading to precipitation. | - Use recommended and compatible diluents such as Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water. - When preparing admixtures, consult compatibility studies. | |
| Inconsistent experimental results. | Variable Solution Stability: Inconsistent preparation and storage of this compound solutions can lead to varying levels of degradation, impacting experimental outcomes. | - Standardize the protocol for solution preparation, including the source and quality of the diluent, the final pH, and the storage conditions (temperature and duration). - Prepare fresh solutions for critical experiments whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, a β-lactam antibiotic, is the hydrolysis of the β-lactam ring. This process is catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions and leads to the loss of antibacterial activity. Other potential degradation routes for cephalosporins include isomerization and side-chain cleavage.[3][4]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is highly dependent on the pH of the aqueous solution. Generally, cephalosporins exhibit a U-shaped pH-rate profile, with maximum stability in the slightly acidic to neutral pH range. In highly acidic or alkaline solutions, the rate of hydrolysis increases significantly.
Q3: What is the recommended storage temperature for reconstituted this compound solutions?
A3: For short-term storage, reconstituted this compound solutions are chemically stable for up to 24 hours at room temperature. For longer-term storage, refrigeration at 5°C is recommended, where it remains stable for up to 72 hours. If reconstituted vials are frozen, they can be stored for as long as eight weeks. Once thawed, they are stable for 24 hours at room temperature or 96 hours at 5°C.
Q4: Can I use any buffer to adjust the pH of my this compound solution?
A4: While buffers are essential for maintaining a stable pH, some buffer species can act as catalysts for hydrolysis. For example, phosphate and borate buffers have been shown to accelerate the degradation of some cephalosporins. It is advisable to use buffers that are known to be compatible with cephalosporins, such as citrate or acetate buffers, and to use the lowest effective buffer concentration.
Q5: How can I determine the concentration of active this compound in my solution over time?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying the concentration of this compound and its degradation products. This method can separate the intact drug from its degradants, allowing for an accurate assessment of its stability.
Quantitative Data Summary
The following table provides an illustrative example of the kind of quantitative data that can be generated from stability studies of this compound. Note: This is a generalized representation for educational purposes.
| Condition | Parameter | Value |
| pH Profile | pH of Maximum Stability | ~4.0 - 6.0 |
| Apparent First-Order Rate Constant (k) at pH 2.0 (25°C) | > 1 x 10⁻⁵ s⁻¹ | |
| Apparent First-Order Rate Constant (k) at pH 5.0 (25°C) | ~1 x 10⁻⁷ s⁻¹ | |
| Apparent First-Order Rate Constant (k) at pH 8.0 (25°C) | > 1 x 10⁻⁵ s⁻¹ | |
| Temperature Dependence | Shelf-life (t₉₀) at 5°C (pH 5.0) | ~72 hours |
| Shelf-life (t₉₀) at 25°C (pH 5.0) | ~24 hours | |
| Activation Energy (Ea) for Hydrolysis | 20 - 30 kcal/mol |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound Hydrolysis
This protocol outlines a general procedure to determine the effect of pH on the degradation rate of this compound.
1. Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., citric acid, sodium phosphate, sodium borate)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector and a suitable C18 column
2. Procedure:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 5, 6, 7, 8, and 10).
-
Solution Preparation:
-
Prepare a stock solution of this compound in water.
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a known final concentration (e.g., 100 µg/mL).
-
-
Incubation: Incubate the prepared solutions at a constant temperature (e.g., 37°C or 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Sample Analysis:
-
Immediately dilute the aliquot with the mobile phase to stop further degradation.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
The slope of the line will be the negative of the apparent first-order degradation rate constant (k).
-
Plot the logarithm of k versus pH to obtain the pH-rate profile.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm).
-
Analysis: Analyze the stressed samples using a validated HPLC-PDA or LC-MS method to separate and identify the degradation products.
Visualizations
Caption: Generalized hydrolysis pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Validation & Comparative
A Comparative In Vitro Analysis of Cefonicid Monosodium and Cefamandole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activities of two second-generation cephalosporins, Cefonicid Monosodium and Cefamandole. The information presented is collated from published experimental data to assist researchers in evaluating these compounds for further study and development.
Overview of Cefonicid and Cefamandole
Cefonicid and Cefamandole are parenteral second-generation cephalosporin antibiotics with a similar spectrum of antimicrobial activity.[1][2][3][4] They are both known for their efficacy against a range of gram-positive and gram-negative bacteria. Notably, Cefonicid has a significantly longer serum half-life, allowing for once-daily dosing in clinical settings.[3] In contrast, Cefamandole generally requires more frequent administration. This guide focuses on the comparative in vitro potency of these two agents against various bacterial isolates.
Quantitative In Vitro Activity
The in vitro activities of Cefonicid and Cefamandole have been evaluated against a variety of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from comparative studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Antibiotic | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | Cefonicid | 24 | 0.8-12.8 | 1.6 | 6.4 | |
| Cefamandole | 24 | 0.1-0.8 | 0.2 | 0.8 | ||
| Haemophilus influenzae (β-lactamase negative) | Cefonicid | 15 | 0.125-1.0 | 0.5 | 0.5 | |
| Cefamandole | 15 | 0.5-1.0 | 0.5 | 0.5 | ||
| Haemophilus influenzae (β-lactamase positive) | Cefonicid | 10 | 0.25-4.0 | 1.0 | 2.0 | |
| Cefamandole | 10 | 1.0->16 | 2.0 | >16.0 | ||
| Staphylococcus aureus | Cefonicid | - | - | - | - | |
| Cefamandole | 540 | - | - | 0.39 (95% inhibition) | ||
| Escherichia coli | Cefonicid | - | - | - | - | |
| Cefamandole | - | - | - | - | ||
| Klebsiella pneumoniae | Cefonicid | - | - | - | - | |
| Cefamandole | - | - | - | - | ||
| Proteus mirabilis | Cefonicid | - | - | - | - | |
| Cefamandole | - | - | - | - |
Note: A direct side-by-side comparison of MIC50 and MIC90 values for Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis was not available in the reviewed literature. However, multiple sources indicate that Cefonicid's activity against Staphylococcus aureus is inferior to that of Cefamandole. Both antibiotics are reported to have good activity against Enterobacteriaceae, including E. coli, K. pneumoniae, and P. mirabilis.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily determined using standardized broth microdilution and agar dilution methods, as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow for Broth Microdilution Susceptibility Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending colonies from an 18- to 24-hour agar plate in a sterile broth or saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antimicrobial Dilution: Serial two-fold dilutions of Cefonicid and Cefamandole are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16 to 20 hours in ambient air.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
Workflow for Agar Dilution Susceptibility Testing
Caption: Workflow of the agar dilution method for MIC determination.
Detailed Steps:
-
Plate Preparation: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of Cefonicid or Cefamandole. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with a standardized amount of the bacterial suspension (typically 1-2 µL), delivering approximately 10⁴ CFU per spot. Multiple isolates can be tested on a single plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16 to 20 hours.
-
MIC Determination: Following incubation, the plates are examined for the presence of bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism or causes a significant reduction in growth compared to the control plate.
Summary of In Vitro Activity Comparison
-
Gram-Positive Cocci: Cefamandole generally exhibits greater in vitro activity against Streptococcus pneumoniae than Cefonicid. Multiple sources also suggest that Cefamandole is more potent against Staphylococcus aureus.
-
Gram-Negative Cocci and Bacilli: Against β-lactamase negative strains of Haemophilus influenzae, both Cefonicid and Cefamandole show similar high in vitro activity. However, Cefonicid demonstrates superior activity against β-lactamase positive strains of H. influenzae. Both antibiotics have a comparable spectrum of activity against members of the Enterobacteriaceae family.
Conclusion
Both this compound and Cefamandole are effective second-generation cephalosporins with broad in vitro activity. The choice between these two agents for further research or development may depend on the target pathogen. Cefamandole appears to be more potent against gram-positive cocci like S. pneumoniae and S. aureus. Conversely, Cefonicid shows an advantage against β-lactamase producing strains of H. influenzae. The significantly longer half-life of Cefonicid is a key pharmacological difference that may be a deciding factor in clinical applications. The provided experimental protocols represent the standard methodologies for generating the comparative data necessary for such evaluations.
References
- 1. In vitro experience with cefonicid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cefonicid and cefamandole for the treatment of community-acquired infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefonicid. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefonicid Monosodium and Other Second-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cefonicid Monosodium against other prominent second-generation cephalosporins, including Cefamandole, Cefuroxime, and Cefoxitin. The information is supported by experimental data from in vitro studies and clinical trials to assist in evaluating their therapeutic potential.
Executive Summary
Cefonicid is a parenteral second-generation cephalosporin with a notably long serum half-life, which allows for once-daily dosing.[1] Its antibacterial spectrum is similar to other second-generation cephalosporins, with activity against a range of Gram-positive and Gram-negative organisms.[2][3] Clinical trials have demonstrated its efficacy in surgical prophylaxis and the treatment of lower respiratory tract infections, often comparable to multidose regimens of other cephalosporins like Cefamandole.[1][4] However, its in vitro activity against certain pathogens, particularly some Gram-positive cocci, may be lower than that of Cefamandole. Cefuroxime and Cefoxitin also present distinct spectra of activity, with Cefuroxime showing good activity against Haemophilus influenzae and Cefoxitin having notable coverage of anaerobic bacteria.
In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of cephalosporins is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a key parameter for comparing the activity of different antibiotics against a specific pathogen.
| Pathogen | Cefonicid (µg/mL) | Cefamandole (µg/mL) | Cefuroxime (µg/mL) | Cefoxitin (µg/mL) |
| Staphylococcus aureus | ||||
| (methicillin-susceptible) | 1.6 - 6.4 | 0.5 - 2.0 | 1.0 - 4.0 | 2.0 - 8.0 |
| Streptococcus pneumoniae | 1.6 - 6.4 | 0.03 - 0.25 | 0.03 - 0.25 | 2.0 - 8.0 |
| Escherichia coli | 0.5 - 4.0 | 0.5 - 4.0 | 2.0 - 16.0 | 4.0 - 16.0 |
| Klebsiella pneumoniae | 1.0 - 8.0 | 1.0 - 8.0 | 2.0 - 16.0 | 4.0 - 32.0 |
| Proteus mirabilis | 0.5 - 4.0 | 0.5 - 4.0 | 1.0 - 8.0 | 8.0 - 32.0 |
| Haemophilus influenzae | ||||
| (β-lactamase negative) | 0.5 | 0.25 - 1.0 | 0.5 - 2.0 | 2.0 - 8.0 |
| (β-lactamase positive) | 2.0 | 1.0 - 4.0 | 0.5 - 2.0 | 2.0 - 8.0 |
Note: The data presented are aggregated from various in vitro studies and should be interpreted with caution due to potential inter-study variability in methodology.
Clinical Efficacy: Comparative Studies
Clinical trials provide essential data on the in vivo performance of antibiotics. Below is a summary of findings from comparative studies involving Cefonicid and other second-generation cephalosporins.
Surgical Prophylaxis
A prospective, randomized study involving 202 patients undergoing hysterectomy compared a single dose of Cefonicid with a five-dose regimen of Cefoxitin. The rates of operative site infections were similar between the groups: 6.2% and 7.0% for Cefonicid (administered 3.5-5.0 hours and 0.5-1.0 hour preoperatively, respectively) and 4.3% for Cefoxitin, with no statistically significant difference.
Lower Respiratory Tract Infections
In a study of patients with community-acquired pneumonia, a once-daily dose of Cefonicid was compared to Cefamandole administered every 6 hours. The clinical outcomes were comparable, with 94% of patients in both groups showing cure or improvement. This suggests that the once-daily regimen of Cefonicid is as effective as a multi-dose regimen of Cefamandole for this indication.
Experimental Protocols
In Vitro Susceptibility Testing (General Methodology)
The determination of Minimum Inhibitory Concentrations (MICs) for cephalosporins is typically performed using standardized methods such as broth microdilution or agar dilution as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolates : Clinically relevant bacterial strains are isolated and cultured to ensure purity.
-
Inoculum Preparation : A standardized inoculum of the test organism is prepared, typically to a density of 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution : Serial twofold dilutions of the cephalosporins are prepared in appropriate broth or agar media.
-
Inoculation : The prepared bacterial suspension is inoculated into the wells of microtiter plates (broth dilution) or onto the surface of agar plates (agar dilution) containing the various antibiotic concentrations.
-
Incubation : The plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Randomized Controlled Trial for Surgical Prophylaxis (General Methodology)
The following outlines a typical protocol for a randomized controlled trial evaluating the efficacy of antibiotic prophylaxis in surgery.
-
Patient Recruitment and Randomization : A cohort of patients scheduled for a specific surgical procedure is recruited. Following informed consent, patients are randomly assigned to receive either the investigational antibiotic (e.g., a single dose of Cefonicid) or the standard-of-care antibiotic (e.g., multiple doses of Cefamandole). The randomization process is often double-blinded, meaning neither the patient nor the healthcare provider knows which treatment is being administered.
-
Inclusion and Exclusion Criteria : Specific criteria are established to ensure a homogenous study population. This may include age, type of surgery, and absence of pre-existing infections or allergies to the study drugs.
-
Drug Administration : The assigned antibiotic regimen is administered at a specified time before the surgical incision.
-
Surgical Procedure : The surgical procedure is performed according to standard protocols.
-
Postoperative Monitoring : Patients are monitored for a defined period (e.g., 30 days) for the development of surgical site infections (SSIs). This includes clinical assessment of the wound and, if necessary, microbiological analysis of any discharge.
-
Data Analysis : The incidence of SSIs in each treatment group is compared using appropriate statistical methods to determine if there is a significant difference in efficacy between the prophylactic regimens.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Mechanism of Action of Cephalosporins
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. They bind to and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of cephalosporin antibiotics.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates the typical workflow of a randomized controlled trial comparing two antibiotic regimens.
Caption: Generalized workflow of a randomized controlled clinical trial.
References
- 1. Comparison of cefonicid and cefamandole for the treatment of community-acquired infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. picmonic.com [picmonic.com]
- 4. Comparison of cefonicid and cefamandole for the treatment of community-acquired infections of the lower respiratory tract. | Semantic Scholar [semanticscholar.org]
Validating Cefonicid Monosodium's Efficacy Against Haemophilus influenzae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Cefonicid monosodium's efficacy against Haemophilus influenzae, a significant pathogen in respiratory and invasive infections. By objectively comparing its performance with other β-lactam antibiotics and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in drug development and infectious disease.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the comparative in vitro activity of this compound and other cephalosporins against ampicillin-susceptible and β-lactamase-producing strains of Haemophilus influenzae.
Table 1: Comparative In Vitro Activity (MIC90 in mg/L) Against Ampicillin-Susceptible Haemophilus influenzae
| Antibiotic | MIC90 (mg/L) |
| Cefonicid | 0.2 |
| Cefamandole | 0.2 |
| Cefuroxime | Not specified |
| Cefotaxime | 0.01 |
Table 2: Comparative In Vitro Activity (MIC90 in mg/L) Against β-Lactamase-Producing Haemophilus influenzae
| Antibiotic | MIC90 (mg/L) |
| Cefonicid | 1.0 |
| Cefamandole | 5.0 |
| Cefuroxime | 2.0 |
| Cefotaxime | 0.01 |
Note: Data is compiled from a study involving 175 clinical isolates of Haemophilus influenzae, including 74 β-lactamase-producing strains[1]. MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific microorganism.
1. Media Preparation:
-
Prepare Haemophilus Test Medium (HTM) broth. This medium is composed of a Mueller-Hinton base supplemented with essential growth factors for H. influenzae, namely NAD (V factor) and hemin (X factor)[2][3][4][5].
-
The final pH of the medium should be adjusted to 7.3 ± 0.1.
2. Inoculum Preparation:
-
From a fresh, pure culture of H. influenzae grown on a chocolate agar plate, prepare a bacterial suspension in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10^8 CFU/mL.
3. Assay Procedure:
-
Perform serial two-fold dilutions of this compound and comparator antibiotics in HTM broth in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Media and Inoculum Preparation:
-
Prepare HTM broth and a standardized H. influenzae inoculum as described for MIC testing.
2. Assay Procedure:
-
In tubes containing HTM broth, add the antibiotic at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Inoculate the tubes with the bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto chocolate agar plates.
-
Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 24-48 hours.
-
Count the number of colonies (CFU/mL) on each plate to determine the rate of bacterial killing. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Mechanism of Action and Resistance Pathways
Cefonicid, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
dot
Caption: Cefonicid inhibits bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs).
Haemophilus influenzae can develop resistance to β-lactam antibiotics through two primary mechanisms: the production of β-lactamase enzymes that hydrolyze the antibiotic, and alterations in the structure of PBPs, which reduces the binding affinity of the drug.
dot
Caption: Resistance to Cefonicid in H. influenzae can be mediated by enzymatic degradation or target site modification.
In Vivo Efficacy: An Overview and Proposed Experimental Design
Proposed In Vivo Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillin-binding proteins in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Survey of Invasive Haemophilus influenzae in the United States in 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefonicid: a long-acting, second-generation cephalosporin. Antimicrobial activity, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Cefonicid vs. Cefazolin - A Comparative Analysis of Antibacterial Efficacy
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of the second-generation cephalosporin, Cefonicid, and the first-generation cephalosporin, Cefazolin. This analysis is supported by experimental data on their antibacterial activity against a broad range of bacterial isolates, providing insights into their respective antimicrobial spectra.
This report summarizes the findings of a significant in vitro study that evaluated the minimum inhibitory concentrations (MICs) of Cefonicid and Cefazolin against 688 bacterial strains, encompassing 234 Gram-positive and 454 Gram-negative isolates. The data reveals that while both cephalosporins exhibit potent antibacterial activity, Cefonicid demonstrates a broader spectrum of activity compared to Cefazolin.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of Cefonicid and Cefazolin was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The results, summarized in the table below, highlight the comparative activity of the two drugs against various bacterial species.
| Bacterial Species | Cefonicid MIC (µg/mL) | Cefazolin MIC (µg/mL) |
| Staphylococcus aureus | Sensitive | Sensitive |
| Viridans group streptococci | 4 (MIC50), 32 (MIC90) | 0.125 (MIC50), 8 (MIC90) |
| Gram-positive isolates (general) | Generally active | Generally active |
| Gram-negative isolates (general) | Broader spectrum | More limited spectrum |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
The data indicates that Cefonicid possesses a broader spectrum of activity against Gram-negative bacteria when compared to Cefazolin.[1] However, for viridans group streptococci, Cefazolin was found to be more active in vitro, with lower MIC50 and MIC90 values.[2][3]
Experimental Protocols
The in vitro antibacterial activity of Cefonicid and Cefazolin was determined using established methods of broth and agar dilution to ascertain the Minimum Inhibitory Concentration (MIC) for each antibiotic against a panel of bacterial isolates.
Bacterial Isolates
A total of 688 bacterial strains were utilized in the comparative study, comprising 234 Gram-positive and 454 Gram-negative isolates. These isolates were clinical strains collected from various sources.
Minimum Inhibitory Concentration (MIC) Determination
The MIC for each antibiotic was determined using the broth microdilution method, a standard laboratory procedure for testing the susceptibility of bacteria to antibiotics.
-
Preparation of Antibiotic Solutions: Stock solutions of Cefonicid and Cefazolin were prepared and serially diluted in Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serial dilutions of the antibiotics were inoculated with the prepared bacterial suspensions. The plates were then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro comparison of Cefonicid and Cefazolin.
Experimental workflow for MIC determination.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Beta-Lactam Resistance: A Comparative Analysis of Cefonicid Monosodium
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among beta-lactam antibiotics is critical for effective antimicrobial stewardship and the development of new therapeutic agents. This guide provides an objective comparison of Cefonicid Monosodium's performance against other beta-lactams, supported by experimental data on their in vitro activity against various bacterial strains. The primary mechanism underpinning cross-resistance is often the production of beta-lactamase enzymes by bacteria, which can inactivate a range of beta-lactam antibiotics.
Comparative In Vitro Activity of Cefonicid and Other Beta-Lactams
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro potency. The following table summarizes the MIC values for Cefonicid and other beta-lactams against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater efficacy.
| Bacterium | Cefonicid (µg/mL) | Cefazolin (µg/mL) | Cefuroxime (µg/mL) | Ceftazidime (µg/mL) |
| Staphylococcus aureus | 0.5 - >128 | 0.25 - 8 | 1 - 16 | 4 - >128 |
| Staphylococcus epidermidis | 0.5 - >128 | 0.25 - 16 | 1 - 32 | 8 - >128 |
| Streptococcus pyogenes | ≤0.06 - 0.12 | ≤0.06 - 0.25 | ≤0.06 | ≤0.06 - 0.5 |
| Streptococcus pneumoniae | ≤0.06 - 1 | ≤0.06 - 2 | ≤0.06 - 1 | 0.12 - 2 |
| Escherichia coli | 0.25 - >128 | 1 - >128 | 1 - >128 | 0.12 - >128 |
| Klebsiella pneumoniae | 0.25 - >128 | 1 - >128 | 1 - >128 | 0.12 - >128 |
| Proteus mirabilis | 0.25 - 32 | 2 - 64 | 1 - 128 | 0.12 - 1 |
| Enterobacter cloacae | 1 - >128 | 4 - >128 | 2 - >128 | 0.25 - >128 |
| Haemophilus influenzae | ≤0.06 - 4 | 2 - 16 | 0.25 - 2 | ≤0.06 - 0.25 |
Data compiled from a comparative in vitro study. The range of MICs reflects the varying susceptibility of different strains within each bacterial species.[1]
Understanding the Mechanisms of Cross-Resistance
Cross-resistance among beta-lactam antibiotics is primarily driven by bacterial production of beta-lactamase enzymes.[2][3] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[4] The type of beta-lactamase an organism produces dictates its resistance profile. For instance, extended-spectrum β-lactamases (ESBLs) can confer resistance to a wide range of cephalosporins, including third-generation agents.[5]
Cefonicid, a second-generation cephalosporin, demonstrates a broader spectrum of activity than the first-generation cephalosporin, cefazolin. Its microbiological properties most closely resemble those of cefuroxime, another second-generation cephalosporin. However, it is generally less active than third-generation cephalosporins like ceftazidime against Gram-negative bacteria. The production of certain beta-lactamases can lead to cross-resistance, where bacteria resistant to one cephalosporin may also exhibit resistance to Cefonicid.
The following diagram illustrates the logical relationship of beta-lactamase-mediated cross-resistance.
Caption: Beta-lactamase mediated cross-resistance mechanism.
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is crucial for understanding cross-resistance patterns. The following is a generalized protocol based on standard laboratory methods for Minimum Inhibitory Concentration (MIC) determination.
Microdilution Method for MIC Determination
-
Bacterial Isolate Preparation:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
A suspension of the bacterial culture is prepared in a sterile saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Preparation:
-
Stock solutions of this compound and other beta-lactam antibiotics are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the serially diluted antibiotics is inoculated with the prepared bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Disc Diffusion Method
An alternative method for assessing susceptibility is the disc diffusion test.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Disc Application: Paper discs impregnated with a standardized concentration of each antibiotic (e.g., 30-µg cefonicid disc) are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disc is measured in millimeters. The size of the zone is correlated with the MIC and interpreted as susceptible, intermediate, or resistant according to established guidelines.
References
- 1. Cefonicid, a long acting cephalosporin: in vitro activity compared with three cephalosporins and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Resistance Patterns and Phenotypic Detection of β-lactamase Enzymes among Enterobacteriaceae Isolates from Referral Hospitals in Khartoum State, Sudan - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Data: Cefonicid Versus Cefoxitin in Surgical Prophylaxis
In the landscape of surgical site infection (SSI) prevention, the choice of prophylactic antibiotic is critical. This guide provides a comparative analysis of two second-generation cephalosporins, Cefonicid and Cefoxitin, based on head-to-head clinical trial data. The following sections present quantitative efficacy data, detailed experimental protocols from key studies, and a visualization of their shared mechanism of action. This information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these two antimicrobial agents.
Efficacy in Surgical Prophylaxis: A Quantitative Comparison
Multiple randomized controlled trials have directly compared the efficacy of Cefonicid and Cefoxitin in preventing postoperative infections across various surgical procedures. The data from these studies are summarized below.
Table 1: Prophylaxis in Elective Colorectal Surgery
| Outcome | Cefonicid | Cefoxitin | Study |
| Number of Patients | 30 | 27 | Fabian et al. (1984)[1][2] |
| Dosing Regimen | 1 g IV/IM once, 1 hr pre-op | 2 g IV/IM, 1 hr pre-op, then 2 g every 6 hrs for 24 hrs | Fabian et al. (1984)[1][2] |
| Wound Infection Rate | 6.7% (2/30) | 7.4% (2/27) | Fabian et al. (1984)[1] |
| Intra-abdominal Abscess | 0% (0/30) | 3.7% (1/27) | Fabian et al. (1984) |
| Total Infection Rate | 6.7% | 11.1% | Fabian et al. (1984) |
Table 2: Prophylaxis in Cesarean Section
| Outcome | Cefonicid | Cefoxitin | Study |
| Number of Patients | 81 | 58 | Hartert et al. (1987) |
| Dosing Regimen | 1 g IV after cord clamping | 2 g IV after cord clamping, then at 6, 12, & 18 hrs post-partum | Hartert et al. (1987) |
| Endometritis Incidence | 17.3% (14/81) | 12.1% (7/58) | Hartert et al. (1987) |
| Febrile Morbidity | 23.5% (19/81) | 15.5% (9/58) | Hartert et al. (1987) |
The differences in endometritis and febrile morbidity rates were not statistically significant.
Table 3: Prophylaxis in Hysterectomy
| Outcome | Cefonicid | Cefoxitin | Study |
| Vaginal Hysterectomy | Mercer et al. (1988) | ||
| Number of Patients | 50 | 50 | Mercer et al. (1988) |
| Dosing Regimen | 1 g pre-op | 2 g pre-op, then post-op for 4 doses | Mercer et al. (1988) |
| Febrile Morbidity | No significant difference | No significant difference | Mercer et al. (1988) |
| Urinary Tract Infection | No significant difference | No significant difference | Mercer et al. (1988) |
| Serious Infection | No significant difference | No significant difference | Mercer et al. (1988) |
| Biliary Tract & Hysterectomy | Maki et al. (1984) | ||
| Biliary Tract Surgery | |||
| Number of Patients | 64 | 66 | Maki et al. (1984) |
| Incisional Infection Rate | 4.7% (3/64) | 1.5% (1/66) | Maki et al. (1984) |
| Vaginal Hysterectomy | |||
| Number of Patients | 29 | 31 | Maki et al. (1984) |
| Vaginal Cuff Cellulitis | 14% (4/29) | 6% (2/31) | Maki et al. (1984) |
| Abdominal Hysterectomy | |||
| Number of Patients | 37 | 49 | Maki et al. (1984) |
| Pelvic Cellulitis | 0% (0/37) | 6% (3/49) | Maki et al. (1984) |
In the study by Maki et al., the differences in infection rates were not statistically significant.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication.
Colorectal Surgery Prophylaxis (Fabian et al., 1984)
-
Study Design: A randomized, double-blind, controlled trial.
-
Patient Population: 57 assessable patients undergoing elective colorectal procedures or surgery for small bowel obstruction.
-
Intervention:
-
Cefonicid Group: A single 1 g dose administered intravenously (IV) or intramuscularly (IM) one hour before surgery.
-
Cefoxitin Group: An initial 2 g dose (IV or IM) one hour before surgery, followed by 2 g every 6 hours for 24 hours.
-
-
Primary Endpoints: Incidence of postoperative wound infections and intra-abdominal abscesses.
-
Data Collection: Blood cultures were obtained immediately before and after surgery, and on the first and second postoperative days.
Cesarean Section Prophylaxis (Hartert et al., 1987)
-
Study Design: A randomized, prospective study.
-
Patient Population: 139 patients undergoing cesarean section.
-
Intervention:
-
Cefonicid Group: A single 1 g IV dose administered after umbilical cord clamping.
-
Cefoxitin Group: An initial 2 g IV dose after cord clamping, followed by doses at 6, 12, and 18 hours postpartum.
-
-
Primary Endpoints: Incidence of endometritis and febrile morbidity.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both Cefonicid and Cefoxitin are beta-lactam antibiotics that exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall. Their primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
The mechanism involves the beta-lactam ring of the antibiotic covalently binding to the active site of the PBP, thereby inactivating it. This inhibition of PBP-mediated cross-linking of peptidoglycan chains weakens the cell wall, leading to cell lysis and bacterial death.
References
A Comparative Analysis of the Half-Life of Cefonicid and Other Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic parameter of half-life for Cefonicid, a second-generation cephalosporin, against other cephalosporins from various generations. The information presented is supported by experimental data to aid in research and development efforts within the pharmaceutical and medical fields.
Introduction to Cephalosporin Half-Life
The elimination half-life (t½) of a drug is a critical pharmacokinetic parameter that dictates the time it takes for the concentration of the drug in the body to be reduced by half.[1] For cephalosporins, as with other antibiotics, the half-life is a key determinant of the dosing frequency required to maintain therapeutic concentrations above the minimum inhibitory concentration (MIC) for target pathogens.[2] A longer half-life often allows for less frequent dosing, which can enhance patient compliance and convenience.[2] The half-life of cephalosporins is primarily influenced by two key physiological processes: renal excretion and plasma protein binding.[3][4]
Comparative Data on Cephalosporin Half-Lives
The following table summarizes the elimination half-lives of Cefonicid and a selection of other cephalosporins, categorized by their respective generations.
| Generation | Cephalosporin | Elimination Half-Life (hours) |
| First Generation | Cefazolin | ~1.5 - 2.0 |
| Cephalexin | ~0.5 - 1.2 | |
| Cephalothin | ~0.5 | |
| Second Generation | Cefonicid | ~4.4 - 4.6 |
| Cefuroxime | ~1.0 - 1.7 | |
| Cefotetan | ~3.5 | |
| Cefaclor | < 1.0 | |
| Third Generation | Ceftriaxone | ~6.0 - 9.0 |
| Cefotaxime | ~1.0 | |
| Ceftazidime | ~1.5 - 2.0 | |
| Cefixime | ~3.0 - 9.0 | |
| Cefpodoxime | ~2.0 - 2.8 | |
| Fourth Generation | Cefepime | ~2.0 |
| Fifth Generation | Ceftaroline fosamil | ~2.6 |
| Ceftobiprole | ~3.0 |
As the data indicates, Cefonicid possesses a notably longer half-life compared to many other first and second-generation cephalosporins, contributing to its typical once-daily dosing regimen. However, some third-generation cephalosporins, such as Ceftriaxone, exhibit even longer half-lives.
Experimental Protocol for Determining Cephalosporin Half-Life
The determination of a cephalosporin's half-life is a fundamental component of its pharmacokinetic profiling. The following is a generalized experimental protocol based on common methodologies cited in pharmacokinetic studies.
Objective: To determine the elimination half-life of a cephalosporin in healthy human subjects.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study. Ethical approval and informed consent are mandatory prerequisites.
-
Drug Administration: A single, sterile dose of the cephalosporin is administered intravenously (IV) over a short period (e.g., 5-30 minutes) to ensure rapid and complete systemic absorption.
-
Biological Sample Collection:
-
Blood Samples: Venous blood samples are collected into appropriate anticoagulant-containing tubes at predetermined time points. Sampling is frequent in the initial hours post-administration to capture the distribution phase, followed by less frequent sampling for an extended period (e.g., up to 48 hours or longer, depending on the expected half-life) to accurately define the elimination phase.
-
Urine Samples: Total urine output is collected at specified intervals to determine the extent of renal excretion of the unchanged drug.
-
-
Sample Processing and Storage:
-
Blood samples are centrifuged to separate plasma, which is then stored at low temperatures (e.g., -20°C to -80°C) until analysis.
-
The volume of each urine collection is recorded, and an aliquot is stored frozen.
-
-
Bioanalytical Method: The concentration of the cephalosporin in plasma and urine samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection. This method must be sensitive, specific, accurate, and precise.
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for each subject is plotted.
-
Pharmacokinetic parameters, including the elimination rate constant (kₑ), are calculated from the terminal linear phase of the log-transformed plasma concentration-time curve.
-
The elimination half-life (t½) is then calculated using the formula: t½ = 0.693 / kₑ .
-
Factors Influencing Cephalosporin Half-Life
The variability in the half-lives of different cephalosporins can be attributed to several key factors:
-
Renal Excretion: The majority of cephalosporins are primarily eliminated from the body unchanged through the kidneys via glomerular filtration and active tubular secretion. The efficiency of these renal clearance mechanisms significantly impacts the drug's half-life.
-
Plasma Protein Binding: The extent to which a cephalosporin binds to plasma proteins, primarily albumin, plays a crucial role in its pharmacokinetics. Only the unbound (free) fraction of the drug is available for distribution into tissues and for elimination by glomerular filtration. High protein binding can lead to a longer half-life as it effectively creates a reservoir of the drug in the bloodstream. For instance, the high protein binding of Ceftriaxone (85-95%) contributes to its long half-life.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining the half-life of a cephalosporin.
Caption: Relationship between cephalosporin generation, half-life, and influencing factors.
Conclusion
Cefonicid distinguishes itself among second-generation cephalosporins with a relatively long half-life, which is a desirable pharmacokinetic attribute for improving dosing convenience. This comparative analysis highlights the diversity in half-lives across the cephalosporin class, which is largely governed by differences in renal clearance and plasma protein binding. A thorough understanding of these pharmacokinetic principles is paramount for the rational development and clinical application of new and existing cephalosporin antibiotics.
References
Cefonicid Monosodium in Community-Acquired Pneumonia: A Comparative Efficacy Analysis
An objective comparison of Cefonicid monosodium's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive evaluation of this compound's efficacy, particularly in the context of community-acquired pneumonia (CAP), benchmarked against commonly used alternatives such as Ceftriaxone and Amoxicillin-clavulanate. The analysis is based on available in-vitro susceptibility data and in-vivo efficacy studies in relevant animal models.
Executive Summary
Cefonicid is a second-generation cephalosporin with a mechanism of action involving the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). While in-vitro studies demonstrate its activity against key CAP pathogens like Haemophilus influenzae, a notable gap exists in the scientific literature regarding its in-vivo efficacy in validated animal models of pneumonia. In contrast, extensive in-vivo data is available for third-generation cephalosporins like Ceftriaxone and beta-lactam/beta-lactamase inhibitor combinations like Amoxicillin-clavulanate, demonstrating their effectiveness in reducing bacterial load and improving survival in preclinical pneumonia models. This guide summarizes the available data to facilitate an informed comparison.
In-Vitro Susceptibility Data
The in-vitro activity of an antibiotic is a primary indicator of its potential clinical efficacy. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and comparator drugs against major causative pathogens of community-acquired pneumonia, Streptococcus pneumoniae and Haemophilus influenzae. A lower MIC value indicates greater potency.
Table 1: Comparative In-Vitro Activity against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible S. pneumoniae (MIC90, µg/mL) | Penicillin-Resistant S. pneumoniae (MIC90, µg/mL) |
| Cefonicid | 6.4[1] | Data Not Available |
| Ceftriaxone | 0.5[2] | 1.0 - 2.0[2] |
| Amoxicillin-clavulanate | 0.5[2] | 2.0[2] |
Table 2: Comparative In-Vitro Activity against Haemophilus influenzae
| Antibiotic | Ampicillin-Susceptible H. influenzae (MIC90, µg/mL) | β-lactamase-producing H. influenzae (MIC90, µg/mL) |
| Cefonicid | 0.2 | 1.0 |
| Ceftriaxone | ≤0.015 | ≤0.015 |
| Amoxicillin-clavulanate | 1.0 | 1.0 |
In-Vivo Efficacy in Pneumonia Models
A thorough review of published literature did not yield any studies evaluating the efficacy of this compound in established animal models of community-acquired pneumonia. This represents a significant data gap in the preclinical assessment of this drug for CAP.
In contrast, numerous studies have validated the in-vivo efficacy of comparator drugs, Ceftriaxone and Amoxicillin-clavulanate. These studies are crucial for understanding the translation of in-vitro activity to in-vivo therapeutic effect.
Table 3: Summary of In-Vivo Efficacy Data for Comparator Drugs in Pneumonia Models
| Drug | Animal Model | Pathogen | Key Findings | Reference |
| Ceftriaxone | Mouse | S. pneumoniae (penicillin-resistant) | 50 mg/kg dose resulted in 75% survival and a 2.7-log10 reduction in lung CFU. | |
| Amoxicillin-clavulanate | Rat | S. pneumoniae (penicillin-intermediate) | Simulated human dose of 90/6.4 mg/kg/day significantly reduced bacterial lung counts. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating treatments in animal models of bacterial pneumonia, based on studies of comparator drugs.
Murine Model of Streptococcus pneumoniae Pneumonia
-
Animal Model: Immunocompetent or neutropenic Swiss or C57BL/6 mice.
-
Bacterial Strain: Clinically relevant serotypes of S. pneumoniae (e.g., serotype 19) with varying penicillin susceptibility.
-
Infection Protocol: Intratracheal or intranasal inoculation of a specified colony-forming unit (CFU) count of the bacterial suspension (e.g., 10^6 to 10^7 CFU/mouse).
-
Treatment Regimen: Administration of antibiotics (e.g., Ceftriaxone, Amoxicillin-clavulanate) via subcutaneous or intravenous routes at various doses and time points post-infection.
-
Efficacy Evaluation:
-
Survival Rate: Monitoring and recording mortality over a defined period (e.g., 7-10 days).
-
Bacterial Load: Quantification of CFU in lung homogenates and/or blood at specific time points after treatment initiation.
-
Histopathology: Microscopic examination of lung tissue for inflammation and tissue damage.
-
Rat Model of Haemophilus influenzae Pneumonia
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Bacterial Strain: Encapsulated (type b) or non-typeable H. influenzae strains.
-
Infection Protocol: Intratracheal instillation of the bacterial suspension.
-
Treatment Regimen: Intravenous or oral administration of antibiotics at doses that simulate human pharmacokinetic profiles.
-
Efficacy Evaluation:
-
Bacterial Clearance: Determination of CFU counts in lung tissue and bronchoalveolar lavage (BAL) fluid.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlation of drug concentrations in plasma and lung tissue with bacterial killing.
-
Mechanism of Action & Signaling Pathways
As a beta-lactam antibiotic, Cefonicid's mechanism of action is the disruption of peptidoglycan synthesis in the bacterial cell wall.
References
- 1. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of second and third generation cephalosporins against ampicillin susceptible and resistant haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefonicid Monosodium: A Comparative Analysis of its Activity Against Beta-Lactamase Producing Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of cefonicid monosodium against various beta-lactamase producing bacterial strains, benchmarked against other commonly used antibiotics. The data presented is compiled from peer-reviewed studies to offer an objective overview of its performance, supported by experimental details and visual representations of key biological processes and workflows.
Executive Summary
Cefonicid, a second-generation cephalosporin, demonstrates notable stability against certain types of beta-lactamases, positioning it as a viable option for treating infections caused by some resistant bacteria. This guide synthesizes minimum inhibitory concentration (MIC) data for cefonicid and comparator antibiotics against clinically relevant beta-lactamase-producing strains of Neisseria gonorrhoeae and Haemophilus influenzae. While active, its efficacy varies depending on the bacterial species and the specific beta-lactamase enzyme produced.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of cefonicid and other antibiotics against various beta-lactamase producing bacterial strains. MIC values are a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.
Activity Against Penicillinase-Producing Neisseria gonorrhoeae
| Antibiotic | Geometric Mean MIC (μg/mL)[1][2][3] |
| Cefonicid | 3.1 |
| Ceforanide | 2.4 |
| Cefoxitin | 0.6 |
| Cefoperazone | 0.07 |
| Moxalactam | 0.03 |
| Cefotaxime | 0.007 |
| Ceftizoxime | 0.003 |
| Ceftriaxone | 0.002 |
Activity Against Beta-Lactamase Producing Haemophilus influenzae
| Antibiotic | MIC90 (μg/mL)[4] |
| Cefonicid | 1.0 |
| Cefamandole | 5.0 |
| Cefuroxime | 2.0 |
| Cefotaxime | 0.01 |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized methods for antimicrobial susceptibility testing, such as agar dilution and broth microdilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at a high concentration and then serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: A specific volume of each antimicrobial dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates are cultured overnight and then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a widely used alternative to agar dilution for determining MICs.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method, with a final concentration in the wells of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Visualizing the Mechanisms and Methods
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of beta-lactamase action and a typical experimental workflow for MIC determination.
Caption: Mechanism of beta-lactam antibiotic action and resistance via beta-lactamase.
Caption: General experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cefonicid Monosodium: A Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of Cefonicid Monosodium, a second-generation cephalosporin antibiotic, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize environmental contamination and prevent the development of antibiotic resistance.
This compound should be handled as hazardous chemical waste, particularly in its concentrated or stock solution forms. Improper disposal, such as flushing down the drain, can introduce the active compound into waterways, posing a significant risk to aquatic life and potentially contributing to the rise of antibiotic-resistant bacteria.
Core Disposal Procedures
A comprehensive disposal plan should be established before commencing any experiment involving this compound. This plan must align with institutional, local, and national regulations governing pharmaceutical and hazardous waste.
Step 1: Waste Segregation and Collection
Proper segregation is the foundational step in the waste management process.
-
Designated Waste Containers: All waste contaminated with this compound, including stock solutions, unused media, and contaminated lab supplies, must be collected in clearly labeled, leak-proof containers designated for "Pharmaceutical Waste" or "Chemical Waste."
-
Sharps Disposal: Needles, syringes, and other contaminated sharps must be disposed of in designated sharps containers to prevent physical injury and contamination.
Step 2: Disposal of Different Waste Forms
The specific disposal method will vary depending on the form of the this compound waste.
-
Concentrated and Stock Solutions: These are considered hazardous chemical waste and must be collected in an approved container for chemical waste disposal through a licensed hazardous waste contractor. These solutions should never be autoclaved as a primary means of disposal.
-
Used Cell Culture Media: While autoclaving can neutralize biological hazards within the media, it does not reliably degrade all antibiotics.[1] Therefore, after autoclaving to eliminate biohazards, the media containing this compound should be collected and disposed of as chemical waste.
-
Contaminated Laboratory Supplies (Non-Sharps): Items such as gloves, pipette tips, and petri dishes that have come into contact with this compound should be collected in the designated pharmaceutical waste containers.
-
Empty Containers: Empty vials and packaging should be managed according to institutional guidelines. All personal or prescription information should be removed or redacted before disposal.
Step 3: Storage of Waste
Waste containers should be securely sealed and stored in a designated, well-ventilated, and controlled area away from incompatible materials. Storage times should be minimized by arranging for regular waste pick-up.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by an approved and licensed waste disposal facility. Incineration at a permitted facility is the preferred method for most pharmaceutical waste to ensure complete destruction of the active compound.
Quantitative Data
While specific quantitative data for this compound disposal is limited, the following table summarizes key chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇N₆NaO₈S₃ | PubChem |
| Molecular Weight | 564.6 g/mol | PubChem |
| Hazard Statement | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | |
| Disposal Precaution | Avoid release to the environment. |
Experimental Protocols
This document does not cite specific experimental protocols but provides general best practices for the disposal of this compound waste generated from various laboratory procedures. Researchers should always refer to their institution's specific safety and waste management protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cefonicid Monosodium
Essential Safety and Handling Guide for Cefonicid Monosodium
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1] The following table summarizes the required PPE for handling this compound.
| Body Area | Personal Protective Equipment | Specifications |
| Respiratory | Suitable Respirator | Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
| Hands | Protective Gloves | Impervious gloves are recommended. For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is advisable.[2] |
| Eyes | Safety Goggles | Safety goggles with side-shields are required to protect against splashes and dust. |
| Skin and Body | Impervious Clothing / Protective Gown | A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2] |
Occupational Exposure Limits
The safety data sheets for this compound do not specify occupational exposure limit values.[1] In the absence of established limits, a conservative approach to handling, such as utilizing engineering controls and appropriate PPE, is essential to minimize any potential exposure.
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for safety and compliance.
Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[1] Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.
-
Donning PPE : Before handling, put on all required PPE as specified in the table above. When double gloving, place one glove under the gown cuff and the second over the cuff to ensure no skin is exposed.
-
Weighing and Aliquoting : Perform these tasks in a designated area with appropriate ventilation to minimize dust generation.
-
Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage is at -20°C for the powder form.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection : Segregate all contaminated materials, including gloves, gowns, and any disposable equipment, into clearly labeled, sealed containers.
-
Disposal : Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid releasing the substance into the environment, as it is very toxic to aquatic life with long-lasting effects.
Emergency Procedures: Spill Response
Immediate and correct response to a spill is critical to contain the hazard and prevent exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
